2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYDLDPPTUIJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653590 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181626-10-7 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science.
Core Chemical Identity and Physicochemical Properties
2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, also known by its IUPAC name 3-(2,5-dimethylphenyl)benzoic acid, is an aromatic carboxylic acid.[1] The molecule consists of a benzoic acid moiety linked to a 2,5-dimethylphenyl group at the 3-position of the phenyl ring.[1] This substitution pattern results in a non-planar structure, which can influence its binding to biological targets and its physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| IUPAC Name | 3-(2,5-dimethylphenyl)benzoic acid | PubChem[1] |
| CAS Number | 1181626-10-7 | PubChem[1] |
| XLogP3 (Computed) | 3.8 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Solubility Profile (Inferred): Direct solubility data for 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is scarce. However, based on the properties of a structurally related compound, dimethyl biphenyl-4,4'-dicarboxylate, which is soluble in organic solvents like DMSO and dimethylformamide but sparingly soluble in aqueous solutions, a similar trend can be anticipated for the target molecule. The presence of the carboxylic acid group may impart slightly better aqueous solubility compared to its ester derivative, particularly at higher pH where the carboxylate salt can form.
Acidity (pKa - Estimated): An experimental pKa value for 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is not readily available. However, considering that the pKa of benzoic acid is approximately 4.2, the electronic effects of the 2,5-dimethylphenyl substituent are not expected to drastically alter this value. Therefore, the pKa of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is likely to be in the range of 4 to 5.
Synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid: A Suzuki-Miyaura Coupling Approach
The most versatile and widely employed method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, two primary retrosynthetic disconnections are possible, both utilizing the Suzuki-Miyaura coupling.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for the synthesis of the target compound.
Experimental Protocol (Suzuki-Miyaura Coupling):
The following is a generalized protocol for the synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid via the Suzuki-Miyaura coupling of 3-bromobenzoic acid and (2,5-dimethylphenyl)boronic acid.
Materials:
-
3-Bromobenzoic acid
-
(2,5-Dimethylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A phosphine ligand (e.g., triphenylphosphine (PPh₃), SPhos, XPhos)
-
A base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture of DME and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), (2,5-dimethylphenyl)boronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Acidification and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid.
Workflow Diagram:
Caption: Suzuki-Miyaura coupling experimental workflow.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzoic acid ring will show splitting patterns influenced by the carboxylic acid and the biphenyl linkage. The protons on the dimethylphenyl ring will also exhibit characteristic splitting.
-
Carboxylic Acid Proton: A broad singlet is anticipated for the carboxylic acid proton, typically downfield (δ 10-13 ppm), and its position can be concentration-dependent.
-
Methyl Protons: Two distinct singlets are expected for the two methyl groups on the dimethylphenyl ring, likely in the range of δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon should appear as a singlet in the downfield region of the spectrum, typically around 165-175 ppm.
-
Aromatic Carbons: A number of signals are expected in the aromatic region (δ 120-150 ppm), corresponding to the various carbon atoms of the two phenyl rings. The carbons attached to the methyl groups and the carbon involved in the biphenyl linkage will have distinct chemical shifts.
-
Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region, typically around 20-25 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹ for the C=O stretching of the carboxylic acid.
-
C-O Stretch: A medium intensity band is expected in the 1210-1320 cm⁻¹ region, corresponding to the C-O stretching vibration.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
-
Aromatic C=C Bending: Several sharp bands are expected in the 1450-1600 cm⁻¹ region due to aromatic C=C bending vibrations.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 226.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, m/z = 209) and the loss of the carboxyl group (-COOH, m/z = 181). Further fragmentation of the biphenyl backbone would also be observed.
Potential Applications in Drug Discovery and Materials Science
While specific applications for 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid have not been extensively reported, its structural motifs suggest several areas of potential interest for researchers.
Rationale for Potential Biological Activity:
Caption: Relationship between structural features and potential applications.
-
Anti-inflammatory Agents: The biphenyl-carboxylic acid scaffold is a well-known pharmacophore present in many nonsteroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is often crucial for binding to the active site of cyclooxygenase (COX) enzymes. The specific substitution pattern of the dimethylphenyl group could modulate the selectivity and potency of the compound.
-
Antimicrobial Agents: The 2,5-dimethylphenyl moiety is a structural feature found in some antimicrobial compounds. This suggests that 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid and its derivatives could be explored for their potential antibacterial or antifungal activities.
-
Intermediates in Organic Synthesis: Biphenyl carboxylic acids are versatile intermediates in the synthesis of more complex molecules, including polymers, dyes, and other pharmaceutically active compounds. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, allowing for further chemical modifications.
Conclusion
2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is a compound with interesting structural features that suggest potential applications in drug discovery and materials science. While a significant amount of experimental data is yet to be published, this guide provides a solid foundation for researchers by outlining its key chemical properties, a reliable synthetic route, and a rationale for its potential biological activities. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
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PubChem. 2',5'-Dimethylbiphenyl-3-carboxylic acid. [Link]
-
PubChem. 3-(2,5-dimethylphenyl)benzoic acid. [Link]
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An In-Depth Technical Guide to 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1181626-10-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 1181626-10-7 , is an aromatic carboxylic acid belonging to the biphenyl class of compounds.[1] Biphenyl derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure which can be strategically functionalized.[2][3] The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide or ester formation, making it a versatile building block in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on providing practical insights for laboratory and developmental work.
Physicochemical Properties
A summary of the key physicochemical properties of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 1181626-10-7 | |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| IUPAC Name | 3-(2,5-dimethylphenyl)benzoic acid | |
| Synonyms | 2',5'-Dimethylbiphenyl-3-carboxylic acid, 3-(2,5-Dimethylphenyl)benzoic acid |
Synthesis
The most efficient and widely adopted method for the synthesis of unsymmetrical biaryl compounds like 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[5]
For the synthesis of the target compound, the logical disconnection approach points to 3-bromobenzoic acid and 2,5-dimethylphenylboronic acid as the ideal starting materials.
Diagram of the Synthetic Pathway
Caption: General scheme for the synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of biphenyl carboxylic acids and can be adapted for the specific synthesis of the target compound.[6]
Materials:
-
3-Bromobenzoic acid (1.0 mmol, 1.0 eq)
-
2,5-Dimethylphenylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid, 2,5-dimethylphenylboronic acid, and potassium carbonate.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 1 M hydrochloric acid (HCl) to acidify the mixture to a pH of approximately 2-3. This will protonate the carboxylate to the carboxylic acid, causing it to precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid.
Characterization
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Aromatic Protons: Expect a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzoic acid ring and the dimethylphenyl ring will show distinct signals with characteristic coupling patterns.
-
Carboxylic Acid Proton: A broad singlet is expected in the downfield region (δ 10-13 ppm) for the acidic proton of the carboxylic acid group. This peak will disappear upon the addition of D₂O.
-
Methyl Protons: Two distinct singlets are expected for the two methyl groups on the dimethylphenyl ring, likely in the region of δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: A series of signals will be observed in the aromatic region (δ 120-150 ppm) corresponding to the twelve aromatic carbons. The chemical shifts will be influenced by the substituents on each ring.
-
Methyl Carbons: Two signals corresponding to the two methyl carbons are expected in the upfield region (δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the carboxylic acid functional group.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[7]
-
C=O Stretch: A strong, sharp absorption band will be present around 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.[8]
-
C-O Stretch: A medium intensity band for the C-O stretching vibration is expected in the region of 1210-1320 cm⁻¹.
-
Aromatic C-H Stretch: Peaks corresponding to the aromatic C-H stretching will be observed just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 226.27). Aromatic carboxylic acids generally exhibit a prominent molecular ion peak.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺).[9]
Applications
Biphenyl carboxylic acid derivatives are recognized as privileged structures in medicinal chemistry and materials science.[2][3] While specific applications for 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid are not extensively documented in publicly available literature, its structural features suggest potential utility in several areas:
Drug Discovery and Development
The biphenyl scaffold is present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][9] The carboxylic acid group can serve as a key interaction point with biological targets or as a site for bioisosteric replacement to modulate pharmacokinetic properties.[2] For instance, a library of biphenyl carboxylic acids has been synthesized and evaluated for anticancer activity against breast cancer cell lines, demonstrating the potential of this class of compounds in oncology research.[2]
Diagram of Biphenyl Carboxylic Acids in Drug Discovery
Caption: The biphenyl carboxylic acid scaffold as a versatile platform in drug discovery.
Materials Science
The rigid and planar nature of the biphenyl unit makes these compounds attractive precursors for liquid crystals and high-performance polymers.[10][11][12] The introduction of methyl groups can influence the packing and mesophase behavior in liquid crystalline materials.[7] Furthermore, dicarboxylic acid derivatives of dimethylbiphenyls are used as monomers in the synthesis of polyesters and polyamides, imparting thermal stability and specific mechanical properties to the resulting polymers.[10][11][12]
Conclusion
2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is a valuable synthetic intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis is readily achievable through well-established methodologies like the Suzuki-Miyaura cross-coupling. The combination of a rigid biphenyl core with a versatile carboxylic acid functional group provides a platform for the development of novel molecules with tailored properties. This technical guide serves as a foundational resource for researchers and scientists looking to explore the chemistry and applications of this and related compounds.
References
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Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
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ACS Publications. (2025). Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. ACS Sustainable Chemistry & Engineering. [Link]
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PubChem. (n.d.). 2',5'-Dimethylbiphenyl-3-carboxylic acid. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]
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MDPI. (2022). Polymeric Copper(II) Complexes with a Newly Synthesized Biphenyldicarboxylic Acid Schiff Base Ligand—Synthesis, Structural and Thermal Characterization. Materials. [Link]
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RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
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RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]
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Taylor & Francis Online. (2020). Full article: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]
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YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules. [Link]
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The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]
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Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]
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PubMed Central (PMC). (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]
-
SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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ResearchGate. (n.d.). Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j). Retrieved from [Link]
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ChemRxiv. (n.d.). Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. [Link]
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PubMed Central (PMC). (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid molecular structure
An In-Depth Technical Guide to 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative with potential applications in medicinal chemistry, materials science, and organic synthesis. We will delve into its molecular structure, spectroscopic properties, synthesis, and potential applications, offering insights for researchers and developers in the field.
Molecular Structure and Physicochemical Properties
2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, with the IUPAC name 3-(2,5-dimethylphenyl)benzoic acid, is a biaryl carboxylic acid.[1] Its structure consists of two phenyl rings linked by a single bond, with methyl groups at the 2' and 5' positions and a carboxylic acid group at the 3 position. The presence of the methyl groups on one of the phenyl rings introduces steric hindrance, which influences the dihedral angle between the two aromatic rings. This torsional angle is a key determinant of the molecule's three-dimensional shape and, consequently, its biological activity and material properties.
The molecular formula of this compound is C15H14O2, and it has a molecular weight of 226.27 g/mol .[1] The carboxylic acid group can act as a hydrogen bond donor, while the oxygen atoms of the carboxyl group can act as hydrogen bond acceptors. These properties are crucial for its interaction with biological targets and for its self-assembly in the solid state.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H14O2 | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| IUPAC Name | 3-(2,5-dimethylphenyl)benzoic acid | PubChem[1] |
| CAS Number | 1181626-10-7 | PubChem[1] |
| XLogP3 | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Molecular Structure Visualization
Caption: Proposed synthesis of the target molecule via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask, add 3-boronobenzoic acid (1.0 eq), 2-bromo-1,4-dimethylbenzene (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
This protocol is based on general procedures for Suzuki-Miyaura couplings of arylboronic acids with aryl halides. [2]
Spectroscopic Characterization
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the benzoic acid ring (approx. 7.5-8.2 ppm).- Aromatic protons of the dimethylphenyl ring (approx. 7.0-7.3 ppm).- Two singlets for the two methyl groups (approx. 2.2-2.5 ppm).- A broad singlet for the carboxylic acid proton (approx. 12-13 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (approx. 165-175 ppm).- Aromatic carbons (approx. 120-145 ppm).- Methyl carbons (approx. 20-25 ppm). |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹).- C=C stretches from the aromatic rings (approx. 1450-1600 cm⁻¹).- C-H stretches from the aromatic and methyl groups (approx. 2850-3100 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (226.27 g/mol ).- Fragmentation pattern showing loss of COOH, CH₃, and other fragments. |
Structural Analysis and Conformational Freedom
The three-dimensional structure of biphenyl compounds is largely defined by the dihedral angle between the two phenyl rings. In 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, the methyl group at the 2' position is expected to cause significant steric hindrance, forcing the rings to adopt a twisted conformation.
For a related isomer, 2',5'-Dimethylbiphenyl-2-carboxylic acid, X-ray crystallographic studies have shown a large dihedral angle of 85.4(1)° between the phenyl rings. [3]It is reasonable to expect a similarly large dihedral angle for the 3-carboxylic acid isomer. This twisted conformation prevents the molecule from being planar, which has significant implications for its packing in the solid state and its ability to bind to planar receptor sites.
Potential Applications and Research Directions
Biphenyl carboxylic acids are a versatile class of compounds with applications in various fields.
-
Materials Science: Biphenyldicarboxylic acids are used as monomers in the production of high-performance polymers such as polyesters and polyamides. [4]These polymers can exhibit enhanced thermal stability and mechanical properties. The dimethyl substitution in the target molecule could be exploited to fine-tune the properties of such polymers.
-
Medicinal Chemistry: The biphenyl scaffold is a common motif in drug discovery. The non-planar nature of many biphenyls can be advantageous for disrupting protein-protein interactions. Carboxylic acids are often used to improve solubility and provide a handle for interacting with biological targets.
-
Agrochemicals: Structurally related compounds, such as 2,5-dimethylphenylacetic acid, are key intermediates in the synthesis of pesticides like spirotetramat. [5]This suggests that derivatives of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid could be explored for their potential as agrochemicals.
Potential Derivatization Pathways
Caption: Potential reactions to create derivatives of the title compound.
Safety and Handling
2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid should be handled with care in a well-ventilated laboratory, following standard safety procedures for chemical reagents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is a fascinating molecule with a non-planar, sterically hindered structure. Its synthesis can be readily achieved through modern cross-coupling methodologies. The presence of both a biphenyl core and a carboxylic acid functional group opens up a wide range of possibilities for its application in the development of novel polymers, pharmaceuticals, and agrochemicals. Further research into the properties and applications of this compound and its derivatives is warranted.
References
[1]PubChem. 2',5'-Dimethylbiphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link] [3]Gerkin, R. E. (1999). 2',5'-Dimethylbiphenyl-2-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 55(11), 1859-1861. [Link] [6]Google Patents. (2009). Method for producing 2,5-dimethylphenyl acetic acid. [4]Google Patents. (2019). Preparation and use of biphenyldicarboxylic acids. [5]Google Patents. (2015). Preparation method of 2,5-dimethylphenylacetic acid. [2]Liu, W., Zhou, X., Huo, P., Li, J., & Mei, G. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Research on Chemical Intermediates, 41(11), 8415-8424. [Link]
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A Technical Guide to the Spectral Analysis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1181626-10-7)[1]. As a crucial aspect of quality control and structural elucidation in chemical research and drug development, understanding the spectral signature of a molecule is paramount. This document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this biphenyl derivative.
While experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. This approach not only provides a robust framework for interpreting future experimental data but also serves as an educational tool for researchers in the field.
Molecular Structure and Spectroscopic Overview
2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid possesses a molecular formula of C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol [1]. The structure features two phenyl rings linked by a single bond, with methyl and carboxylic acid functional groups. This arrangement gives rise to a unique spectral fingerprint that can be deciphered using a combination of analytical techniques.
| Property | Value | Source |
| IUPAC Name | 3-(2,5-dimethylphenyl)benzoic acid | PubChem[1] |
| CAS Number | 1181626-10-7 | PubChem[1] |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, both ¹H and ¹³C NMR are vital for confirming its structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.2 | Singlet | 1H | Aromatic H (position 2) |
| ~8.0 | Doublet | 1H | Aromatic H (position 4 or 6) |
| ~7.5 | Triplet | 1H | Aromatic H (position 5) |
| ~7.2 | Doublet | 1H | Aromatic H (position 6 or 4) |
| ~7.1 | Multiplet | 3H | Aromatic H (positions 3', 4', 6') |
| ~2.4 | Singlet | 3H | Methyl (-CH₃ at 2') |
| ~2.2 | Singlet | 3H | Methyl (-CH₃ at 5') |
Causality in Proton Chemical Shifts:
-
The carboxylic acid proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atoms, resulting in a signal far downfield.
-
The aromatic protons on the benzoic acid ring are influenced by the carboxylic acid group and the adjacent phenyl ring, leading to a complex pattern of signals.
-
The protons on the dimethylphenyl ring will also display characteristic aromatic signals.
-
The methyl protons appear as singlets in the upfield region, with their exact chemical shifts influenced by their position on the aromatic ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~172 | Carboxylic Acid Carbonyl (C=O) |
| ~142 | Aromatic C (quaternary) |
| ~138 | Aromatic C (quaternary) |
| ~136 | Aromatic C (quaternary) |
| ~132 | Aromatic C-H |
| ~131 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~129 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~21 | Methyl Carbon (-CH₃) |
| ~20 | Methyl Carbon (-CH₃) |
Rationale for Carbon Chemical Shifts:
-
The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing at the lowest field.
-
The quaternary aromatic carbons (those bonded to other carbons and not hydrogens) are also deshielded and can be distinguished from protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
The chemical shifts of the protonated aromatic carbons depend on their position relative to the substituents.
-
The methyl carbons are the most shielded, appearing at the highest field.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for FTIR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Proposed Fragment |
| 226 | [M]⁺ (Molecular Ion) |
| 211 | [M - CH₃]⁺ |
| 208 | [M - H₂O]⁺ |
| 181 | [M - COOH]⁺ |
| 165 | [M - COOH - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Plausible Fragmentation Pathways:
-
The molecular ion peak ([M]⁺) at m/z 226 confirms the molecular weight of the compound.
-
Loss of a methyl group (-CH₃) from the molecular ion would result in a fragment at m/z 211.
-
Loss of a water molecule (-H₂O) from the molecular ion is a common fragmentation for carboxylic acids, giving a peak at m/z 208.
-
Cleavage of the carboxylic acid group (-COOH) would lead to a significant fragment at m/z 181.
-
Further fragmentation of the biphenyl core can lead to various smaller ions, with the tropylium ion (m/z 91) being a common fragment for alkyl-substituted benzene rings.
Experimental Protocol for Mass Spectrometry
Caption: Generalized workflow for Mass Spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid. By combining the predictive power of NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this compound. The detailed experimental protocols and theoretical explanations serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, ensuring the integrity and quality of their work.
References
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PubChem. 2',5'-Dimethylbiphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H. L., & Magill, A. M. (2013).
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A Comprehensive Technical Guide to the Synthesis of Dimethylbiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Dimethylbiphenyls are a critical class of organic compounds, serving as pivotal building blocks in the synthesis of pharmaceuticals, advanced polymers, and liquid crystals. The strategic placement of methyl groups on the biphenyl scaffold significantly influences the molecule's physicochemical properties, including its conformation, reactivity, and biological activity. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for accessing a diverse range of dimethylbiphenyl isomers. We will delve into the mechanistic underpinnings and practical execution of classical cross-coupling reactions, including Suzuki-Miyaura, Kumada, Stille, and Negishi couplings. Furthermore, we will explore modern and sustainable approaches such as a bio-based pathway to 4,4'-dimethylbiphenyl and the atom-economical C-H activation strategies. This guide is designed to equip researchers and professionals in drug development and materials science with the foundational knowledge and practical insights necessary to select and optimize the synthesis of target dimethylbiphenyl derivatives.
Introduction: The Significance of the Dimethylbiphenyl Scaffold
The biphenyl moiety is a prevalent structural motif in a vast array of functional molecules.[1] The addition of methyl groups to this framework introduces steric and electronic perturbations that can be strategically exploited. For instance, the atropisomerism exhibited by certain ortho-substituted biphenyls, such as 2,2'-dimethylbiphenyl, has been harnessed in the design of chiral ligands for asymmetric catalysis. In the realm of materials science, 4,4'-dimethylbiphenyl is a key precursor for high-performance polymers and liquid crystals, where its linear and rigid structure imparts desirable thermal and optical properties.[2][3] The various isomers of dimethylbiphenyl, including 3,3'-, 3,4'-, and others, each offer a unique three-dimensional arrangement, making them valuable synthons in the development of novel therapeutics and functional materials.[2]
This guide will provide a detailed exploration of the synthetic routes to these valuable compounds, with a focus on the underlying principles that govern reaction outcomes and the practical considerations for laboratory-scale synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Biphenyl Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of carbon-carbon bonds, and they form the cornerstone of biphenyl synthesis.[4] These reactions generally follow a common catalytic cycle, which will be illustrated in the subsequent sections.
The Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction for the synthesis of biaryls, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the requisite organoboron reagents. The reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.[5]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Causality behind Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands are commonly employed. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.
-
Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5] Common bases include carbonates, phosphates, and hydroxides.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent and water to dissolve both the organic reactants and the inorganic base.
Detailed Experimental Protocol: Synthesis of 4,4'-Dimethylbiphenyl via Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford 4,4'-dimethylbiphenyl.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 | [4] |
| 2-Iodotoluene | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | High | [7] |
| 3-Bromotoluene | 3-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | High | [7] |
Table 1: Representative examples of Suzuki-Miyaura coupling for the synthesis of dimethylbiphenyl isomers.
The Kumada Coupling: Utilizing Grignard Reagents
The Kumada coupling, one of the earliest developed cross-coupling reactions, employs a Grignard reagent as the organometallic nucleophile and a nickel or palladium catalyst.[1][8] This method is particularly advantageous due to the ready availability and low cost of Grignard reagents.[9]
Mechanism of the Kumada Coupling
The mechanism of the Kumada coupling is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[10]
Figure 2: Catalytic cycle of the Kumada coupling.
Causality behind Experimental Choices:
-
Catalyst: Nickel catalysts, such as Ni(dppe)Cl₂, are often preferred for their lower cost and high reactivity, although palladium catalysts can also be used.[5]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential, as Grignard reagents are highly reactive towards protic solvents.[11]
-
Substrate Compatibility: A key limitation of the Kumada coupling is the high basicity and nucleophilicity of Grignard reagents, which restricts the presence of sensitive functional groups (e.g., esters, ketones, nitriles) in the substrates.[10]
Detailed Experimental Protocol: Synthesis of 2,2'-Dimethylbiphenyl via Kumada Coupling
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 2-bromotoluene (1.1 mmol, 1.1 equiv) in anhydrous THF to magnesium turnings (1.2 mmol, 1.2 equiv).
-
Reaction Setup: In a separate flame-dried flask, dissolve 2-chlorotoluene (1.0 mmol, 1.0 equiv) and a nickel catalyst (e.g., Ni(dppe)Cl₂, 0.05 mmol, 5 mol%) in anhydrous THF.
-
Reaction Execution: Cool the catalyst solution to 0 °C and slowly add the freshly prepared Grignard reagent. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by the slow addition of dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After filtration and solvent removal, purify the crude product by distillation or column chromatography to yield 2,2'-dimethylbiphenyl.
| Reactant 1 | Reactant 2 (Grignard) | Catalyst | Solvent | Yield (%) | Reference |
| 2-Chlorotoluene | 2-Tolylmagnesium bromide | Ni(dppe)Cl₂ | THF | Good | [5] |
| 4-Bromotoluene | 4-Tolylmagnesium bromide | Pd(PPh₃)₄ | THF | High | [9] |
| 3-Iodotoluene | 3-Tolylmagnesium bromide | Ni(acac)₂ | THF | Good | [9] |
Table 2: Representative examples of Kumada coupling for the synthesis of dimethylbiphenyl isomers.
The Stille Coupling: Employing Organostannanes
The Stille coupling utilizes organostannane (organotin) reagents to couple with organic halides or triflates, catalyzed by palladium complexes.[12] A significant advantage of this method is the stability of organostannanes to air and moisture, making them easier to handle than many other organometallic reagents.[13]
Mechanism of the Stille Coupling
The catalytic cycle of the Stille coupling follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.[14]
Figure 3: Catalytic cycle of the Stille coupling.
Causality behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.
-
Additives: In some cases, the addition of a co-catalyst like Cu(I) salts can accelerate the transmetalation step.
-
Toxicity: A major drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[13]
Detailed Experimental Protocol: Synthesis of 3,3'-Dimethylbiphenyl via Stille Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3-bromotoluene (1.0 mmol, 1.0 equiv), (3-methylphenyl)tributylstannane (1.1 mmol, 1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Workup: After cooling, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. The filtrate is then extracted with an organic solvent.
-
Purification: The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield 3,3'-dimethylbiphenyl.
| Reactant 1 | Reactant 2 (Stannane) | Catalyst | Solvent | Yield (%) | Reference |
| 3-Bromotoluene | (3-Methylphenyl)tributylstannane | Pd(PPh₃)₄ | Toluene | High | [13] |
| 4-Iodotoluene | (4-Methylphenyl)trimethylstannane | PdCl₂(PPh₃)₂ | DMF | Good | [15] |
| 2-Triflyloxytoluene | (2-Methylphenyl)tributylstannane | Pd₂(dba)₃/P(furyl)₃ | Dioxane | High | [13] |
Table 3: Representative examples of Stille coupling for the synthesis of dimethylbiphenyl isomers.
The Negishi Coupling: Harnessing Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[16] Organozinc reagents are generally more reactive than organoboranes and organostannanes, often leading to faster reaction times and milder conditions.[17]
Mechanism of the Negishi Coupling
The catalytic cycle of the Negishi coupling is consistent with the general mechanism for palladium-catalyzed cross-coupling reactions.[18]
Figure 4: Catalytic cycle of the Negishi coupling.
Causality behind Experimental Choices:
-
Organozinc Reagent Preparation: Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).
-
Catalyst: Both palladium and nickel catalysts are effective, with palladium often offering broader functional group tolerance.
-
Reaction Conditions: The reactions are typically carried out under inert and anhydrous conditions.
Detailed Experimental Protocol: Synthesis of 2,2'-Dimethylbiphenyl via Negishi Coupling
-
Organozinc Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare o-tolylzinc chloride by adding a solution of o-tolylmagnesium bromide in THF to a solution of zinc chloride in THF at 0 °C.
-
Reaction Setup: In a separate flask, dissolve o-iodotoluene (1.0 equiv) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in THF.
-
Reaction Execution: Add the freshly prepared o-tolylzinc chloride solution to the reaction mixture and reflux for 1 hour.[4]
-
Workup: After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[4]
-
Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo. Purify the crude product by chromatography or distillation to obtain 2,2'-dimethylbiphenyl.[4]
| Reactant 1 | Reactant 2 (Organozinc) | Catalyst | Solvent | Yield (%) | Reference |
| o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh₃)₄ | THF | High | [4] |
| p-Bromotoluene | p-Tolylzinc bromide | Ni(dppe)Cl₂ | THF | Good | [16] |
| m-Chlorotoluene | m-Tolylzinc chloride | Pd₂(dba)₃/XPhos | Dioxane | High | [17] |
Table 4: Representative examples of Negishi coupling for the synthesis of dimethylbiphenyl isomers.
Modern and Sustainable Synthetic Approaches
While classical cross-coupling reactions are highly effective, there is a growing emphasis on developing more sustainable and atom-economical synthetic methods.
A Bio-Based Pathway to 4,4'-Dimethylbiphenyl
A notable advancement in the sustainable synthesis of dimethylbiphenyls is the development of a two-step process to produce 4,4'-dimethylbiphenyl (DMBP) from the biomass-derived platform chemical 2-methylfuran (MF).[3][16]
Reaction Pathway
-
Oxidative Coupling of 2-Methylfuran: The first step involves the palladium-catalyzed oxidative coupling of 2-methylfuran to form 5,5'-dimethyl-2,2'-bifuran (DMBF) with high selectivity.[3]
-
Tandem Diels-Alder/Dehydration: The intermediate DMBF then undergoes a tandem Diels-Alder reaction with ethylene, followed by dehydration, to yield 4,4'-dimethylbiphenyl.[3]
Figure 5: Bio-based synthesis of 4,4'-dimethylbiphenyl.
Key Experimental Considerations:
-
The oxidative coupling step is optimized with high oxygen pressure and a high concentration of trifluoroacetic acid.[3]
-
The Diels-Alder/dehydration step is efficiently catalyzed by phosphoric acid supported on silica.[3]
This bio-based route offers a promising alternative to traditional petroleum-based syntheses, aligning with the principles of green chemistry.
C-H Activation: An Atom-Economical Approach
Direct C-H activation has emerged as a powerful strategy for the synthesis of biaryls, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[16] This approach involves the direct coupling of two C-H bonds, typically from simple aromatic compounds.
Mechanism of C-H Activation for Biphenyl Synthesis
The mechanism of palladium-catalyzed C-H activation for the oxidative coupling of arenes generally involves the formation of a Pd(II)-aryl intermediate, which can then react with another arene molecule.[16]
Figure 6: Simplified mechanism of oxidative C-H/C-H coupling.
Challenges and Advances:
A significant challenge in C-H activation is controlling the regioselectivity, as many aromatic compounds possess multiple C-H bonds. However, the use of directing groups or shape-selective catalysts, such as palladium confined within zeolite pores, has shown promise in achieving high regioselectivity.[16] For example, the oxidative coupling of toluene on a Pd-Beta zeolite catalyst can produce 4,4'-dimethylbiphenyl with high shape selectivity.[16]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method for a particular dimethylbiphenyl derivative depends on several factors, including the desired isomer, the availability of starting materials, functional group compatibility, and scalability.
| Method | Advantages | Disadvantages | Key Considerations |
| Suzuki-Miyaura Coupling | Mild conditions, high functional group tolerance, commercially available and stable reagents, non-toxic byproducts. | Requires a base which can cause side reactions.[4] | Excellent for a wide range of substrates. |
| Kumada Coupling | Inexpensive and readily available Grignard reagents. | Low functional group tolerance due to the high reactivity of Grignard reagents. | Best for simple, non-functionalized substrates. |
| Stille Coupling | Air and moisture stable organostannane reagents.[13] | Toxicity of tin compounds and difficulty in removing tin byproducts.[13] | Good functional group tolerance, but purification can be challenging. |
| Negishi Coupling | High reactivity of organozinc reagents, often leading to milder conditions and faster reactions.[17] | Organozinc reagents are often prepared in situ and are sensitive to air and moisture. | Offers a good balance of reactivity and functional group tolerance. |
| Bio-based Synthesis | Sustainable, uses renewable feedstocks.[3] | Currently limited to the synthesis of 4,4'-dimethylbiphenyl. | A promising green alternative for a specific isomer. |
| C-H Activation | Highly atom-economical, avoids pre-functionalization.[16] | Regioselectivity can be a major challenge.[16] | An emerging area with significant potential for sustainable synthesis. |
Table 5: Comparison of major synthetic routes to dimethylbiphenyl derivatives.
Conclusion and Future Outlook
The synthesis of dimethylbiphenyl derivatives remains a vibrant area of research, driven by their importance in various fields of science and technology. While classical cross-coupling reactions, particularly the Suzuki-Miyaura coupling, continue to be the methods of choice for their reliability and versatility, the development of more sustainable and efficient approaches is a key focus. The bio-based synthesis of 4,4'-dimethylbiphenyl and the advancements in C-H activation methodologies represent significant strides towards greener and more atom-economical chemical processes. Future research will likely focus on expanding the scope of these modern techniques to encompass a wider range of dimethylbiphenyl isomers and functionalized derivatives, further enabling the development of novel materials and therapeutics. This guide has provided a comprehensive overview of the current state-of-the-art in dimethylbiphenyl synthesis, offering a valuable resource for researchers and professionals in the field.
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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The synthesis mechanism of 4-dimethylbiphenyl (target), biphenyl... - ResearchGate. (URL: [Link])
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Kumada coupling - Wikipedia. (URL: [Link])
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Selective Synthesis of 4,4′-Dimethylbiphenyl from 2‑Methylfuran - ACS Figshare. (URL: [Link])
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Synthesis of biphenyl derivatives via Negishi cross coupling reaction - ResearchGate. (URL: [Link])
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Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran | Request PDF. (URL: [Link])
-
A New Process for the Manufacture of Dimethylbiphenyl - ResearchGate. (URL: [Link])
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Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol - Penn State Research Database. (URL: [Link])
-
Kumada Coupling - Organic Chemistry Portal. (URL: [Link])
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])
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Kumada Coupling | NROChemistry. (URL: [Link])
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The Negishi Cross-Coupling Reaction - Denmark Group. (URL: [Link])
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Kumada Coupling - Organic Chemistry Portal. (URL: [Link])
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Stille Coupling - Organic Chemistry Portal. (URL: [Link])
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Stille Coupling - Chemistry LibreTexts. (URL: [Link])
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3,3'-Dimethylbiphenyl | C14H14 | CID 11931 - PubChem. (URL: [Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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Negishi Coupling - Organic Chemistry Portal. (URL: [Link])
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. (URL: [Link])
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Stille reaction - Wikipedia. (URL: [Link])
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Direct C–H Arylation - zora.uzh.ch. (URL: [Link])
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The Negishi Cross-Coupling Reaction - Denmark Group. (URL: [Link])
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Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - NIH. (URL: [Link])
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Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides - Organic Chemistry Portal. (URL: [Link])
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Features of the Gas-Permeable Crystalline Phase of Poly-2,6-dimethylphenylene Oxide - MDPI. (URL: [Link])
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An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (URL: [Link])
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Transition Metal Catalyzed Synthesis of Aryl Sulfides - MDPI. (URL: [Link])
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2,2'-Dimethylbiphenyl - the NIST WebBook. (URL: [Link])
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (URL: [Link])
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
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Methodological & Application
Suzuki-Miyaura coupling for 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid synthesis
An Application Guide for the Synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Biaryl Carboxylic Acids
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl linkages.[2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction is celebrated for its mild conditions, broad functional group tolerance, and the use of stable, commercially available, and relatively non-toxic organoboron reagents.[2][4][5]
This document provides an in-depth guide for the synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, a bespoke biaryl carboxylic acid. We will dissect the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, field-proven protocol suitable for implementation in research and development laboratories.
Reaction Principle: A Mechanistic Deep Dive
The synthesis of the target molecule is achieved by coupling an aryl halide (3-bromobenzoic acid) with an organoboron reagent (2,5-dimethylphenylboronic acid) in the presence of a palladium catalyst and a base.
Overall Reaction Scheme:
The reaction proceeds via a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the 3-bromobenzoic acid. This step forms a Pd(II) intermediate and is often the rate-determining step of the entire cycle.[6][7][8] The reactivity of the aryl halide is crucial, with the general trend being I > OTf > Br >> Cl.[6][8]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron species is transferred to the palladium center. This process is critically dependent on the presence of a base.[2] The base activates the boronic acid by forming a more nucleophilic "ate" complex (a boronate), which then facilitates the transfer of the 2,5-dimethylphenyl group to the Pd(II) center, displacing the halide.[4][9][10]
-
Reductive Elimination: The final step involves the coupling of the two organic groups (the substituted benzoate and the dimethylphenyl) attached to the palladium center. This forms the desired C-C bond of the biphenyl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7] Bulky, electron-rich ligands on the palladium center often promote this step.[2]
Visualizing the Catalytic Cycle
The intricate dance of the palladium catalyst is best understood visually. The following diagram illustrates the key intermediates and transformations.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Design: Rationale Behind Component Selection
A successful Suzuki-Miyaura coupling hinges on the judicious selection of each component. The choices below are optimized for the synthesis of a sterically hindered biaryl carboxylic acid.
| Component | Selection | Rationale |
| Aryl Halide | 3-Bromobenzoic Acid | Offers a good balance of reactivity and cost compared to the more reactive but expensive 3-iodobenzoic acid. The carboxylic acid group is well-tolerated by the reaction conditions.[11][12] |
| Organoboron Reagent | 2,5-Dimethylphenylboronic Acid | Stable, solid reagent that is easy to handle. The two methyl groups introduce steric hindrance, making the choice of catalyst and ligand particularly important for achieving high yield. |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common, air-stable Pd(II) source that is efficiently reduced in situ to the active Pd(0) catalyst. It is often more cost-effective than pre-formed Pd(0) complexes.[8] |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky and electron-rich Buchwald phosphine ligand.[9] Such ligands are known to stabilize the palladium catalyst, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination, especially for sterically demanding substrates.[13] |
| Base | Potassium Phosphate (K₃PO₄) | A moderately strong base that is highly effective in promoting transmetalation without causing unwanted side reactions. It is often superior to carbonates for challenging couplings.[9] |
| Solvent System | Toluene / Water (e.g., 10:1 ratio) | A biphasic system is highly effective. Toluene solubilizes the organic reactants and the catalyst complex, while water dissolves the inorganic base (K₃PO₄) and facilitates the formation of the active boronate species.[2] |
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Bromobenzoic Acid | 201.02 | 1.005 g | 5.0 | 1.0 |
| 2,5-Dimethylphenylboronic Acid | 149.99 | 0.900 g | 6.0 | 1.2 |
| Palladium(II) Acetate | 224.51 | 22.5 mg | 0.1 | 0.02 (2 mol%) |
| SPhos | 410.53 | 82.1 mg | 0.2 | 0.04 (4 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.18 g | 15.0 | 3.0 |
| Toluene | - | 50 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Equipment
-
100 mL two-neck round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Standard glassware for extraction and purification
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To the 100 mL flask, add 3-bromobenzoic acid (1.005 g), 2,5-dimethylphenylboronic acid (0.900 g), and potassium phosphate (3.18 g).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene (50 mL) and deionized water (5 mL) via syringe.
-
Degassing: Vigorously stir the mixture and bubble the inert gas through it for 15-20 minutes to ensure the solvents are thoroughly deoxygenated.
-
Catalyst Addition: Briefly remove the gas inlet and quickly add the palladium(II) acetate (22.5 mg) and SPhos ligand (82.1 mg). Immediately re-establish the inert atmosphere.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 4-12 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 50% ethyl acetate in hexanes, or by LC-MS analysis of a quenched aliquot.[14]
-
Work-up - Cooldown: Once the reaction is complete (disappearance of starting aryl bromide), remove the heat source and allow the mixture to cool to room temperature.
-
Work-up - Quench & Acidify: Add 50 mL of deionized water to the flask. Transfer the entire mixture to a separatory funnel. Carefully acidify the aqueous layer by adding 2M HCl dropwise until the pH is ~2. This crucial step protonates the carboxylate product, making it soluble in the organic layer.
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification - Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification - Chromatography: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes/cyclohexane to elute the product.[14] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.
Safety Precautions
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
-
Bases: Potassium phosphate is corrosive. Avoid skin and eye contact.
-
Inert Gas: Work under an inert atmosphere to prevent catalyst deactivation and potential side reactions.
Experimental Workflow Visualization
The following diagram outlines the complete process from initial setup to the final purified product.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Impure reagents (especially boronic acid).4. Incorrect base or insufficient amount. | 1. Ensure proper inert atmosphere technique.2. Use freshly opened, high-purity reagents.3. Degas solvents thoroughly before use.4. Consider screening other bases like Cs₂CO₃. |
| Significant Homocoupling | 1. Presence of oxygen.2. Boronic acid instability. | 1. Improve inert atmosphere technique.2. Use a slight excess (1.1-1.2 eq.) of boronic acid, not more. |
| Protodeboronation | (Replacement of B(OH)₂ with H) | 1. Ensure sufficient base is present.2. Avoid unnecessarily long reaction times or high temperatures. |
| Difficult Purification | 1. Close-running impurities.2. Residual palladium in the product. | 1. Optimize chromatography gradient.2. Consider a charcoal or Celite filtration step after work-up to remove palladium residues. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Master's thesis, University of Johannesburg]. Retrieved from [Link]
- Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (18), 835.
-
Chemistry Steps. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11408–11417.
- Liu, W., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
-
ResearchGate. (2015). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- DeVasher, R. B., et al. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 8(1), 93–97.
- Google Patents. (n.d.). Process for purification of carboxylic acids.
- UJA, C., & ZICOVIC-TRUMBAC, M. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(19), 6062–6063.
- Google Patents. (n.d.). Process for purification of carboxylic acids.
- Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
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- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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- 14. youtube.com [youtube.com]
Synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
Introduction
Substituted biphenyl carboxylic acids are a prominent structural motif in a wide array of biologically active molecules and functional materials. The targeted compound, 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, possesses a versatile scaffold amenable to further chemical modifications. Its synthesis is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1][2] This protocol will detail the synthesis of the requisite starting materials, the execution of the key cross-coupling reaction, and the purification and characterization of the final product.
Overall Synthetic Scheme
The synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is accomplished in a three-step sequence, beginning with the preparation of the two key coupling partners, followed by the Suzuki-Miyaura reaction.
Figure 1: Overall synthetic route to 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid.
Experimental Protocols
Part 1: Synthesis of Starting Materials
This procedure involves the selective oxidation of one methyl group of 1-bromo-3,5-dimethylbenzene using potassium permanganate. The pyridine acts as a co-solvent to improve the solubility of the starting material and the reaction proceeds at an elevated temperature to ensure a reasonable reaction rate.
Materials and Equipment:
| Reagent/Equipment | Details |
| 1-bromo-3,5-dimethylbenzene | Commercially available |
| Potassium permanganate (KMnO4) | Oxidizing agent |
| Pyridine | Co-solvent |
| Deionized water (H2O) | Solvent |
| Hydrochloric acid (HCl), concentrated | For acidification |
| Ethyl acetate (EtOAc) | Extraction solvent |
| Sodium sulfate (Na2SO4), anhydrous | Drying agent |
| Round-bottom flask | 500 mL |
| Reflux condenser | |
| Heating mantle with stirrer | |
| Buchner funnel and filter flask | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol).
-
Add a mixture of pyridine (133 mL) and deionized water (83 mL).
-
Heat the mixture to 80°C with stirring.
-
Slowly add potassium permanganate (25.6 g, 162 mmol) in portions over a period of 45 minutes. Caution: The reaction is exothermic.
-
After the addition is complete, continue heating at 80°C for 1.5 hours.
-
While the solution is still hot, filter it through a Celite pad in a Buchner funnel to remove the manganese dioxide byproduct.
-
Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate will form.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield 3-bromo-5-methylbenzoic acid as a white solid.
This synthesis follows a standard procedure for the preparation of boronic acids from aryl halides. The aryl bromide is first converted to an aryllithium species using n-butyllithium at low temperature, which is then quenched with a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.[3]
Materials and Equipment:
| Reagent/Equipment | Details |
| 1-bromo-2,5-dimethylbenzene | Commercially available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes |
| Trimethyl borate (B(OMe)3) | |
| Tetrahydrofuran (THF), anhydrous | Solvent |
| Hydrochloric acid (HCl), 2 M | For hydrolysis |
| Diethyl ether | Extraction solvent |
| Schlenk flask | 250 mL |
| Syringes and needles | |
| Dry ice/acetone bath | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (100 mL) and 1-bromo-2,5-dimethylbenzene (10 g, 54 mmol).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (23.8 mL of a 2.5 M solution in hexanes, 59.4 mmol) dropwise via syringe over 20 minutes, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
To this solution, add trimethyl borate (7.3 mL, 64.8 mmol) dropwise, ensuring the temperature remains below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 2 M hydrochloric acid (50 mL).
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2,5-dimethylphenylboronic acid, which can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like water or a mixture of hexanes and ethyl acetate.
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
The core of this synthesis is the palladium-catalyzed cross-coupling of 3-bromo-5-methylbenzoic acid and 2,5-dimethylphenylboronic acid. Palladium(II) acetate is a common and effective catalyst precursor, which is reduced in situ to the active Pd(0) species. Triphenylphosphine is used as a ligand to stabilize the palladium catalyst. A base, such as potassium carbonate, is essential for the transmetalation step of the catalytic cycle. The reaction is typically carried out in a mixed aqueous-organic solvent system to facilitate the dissolution of both the organic and inorganic reagents.[1]
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment:
| Reagent/Equipment | Details |
| 3-bromo-5-methylbenzoic acid | From Part 1.1 |
| 2,5-dimethylphenylboronic acid | From Part 1.2 |
| Palladium(II) acetate (Pd(OAc)2) | Catalyst |
| Triphenylphosphine (PPh3) | Ligand |
| Potassium carbonate (K2CO3) | Base |
| 1,2-Dimethoxyethane (DME) | Solvent |
| Deionized water (H2O) | Solvent |
| Hydrochloric acid (HCl), 1 M | For acidification |
| Ethyl acetate (EtOAc) | Extraction solvent |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Heating mantle with stirrer |
Procedure:
-
In a 250 mL round-bottom flask, combine 3-bromo-5-methylbenzoic acid (5.0 g, 23.2 mmol), 2,5-dimethylphenylboronic acid (4.18 g, 27.8 mmol), and potassium carbonate (9.6 g, 69.6 mmol).
-
Add palladium(II) acetate (0.104 g, 0.46 mmol, 2 mol%) and triphenylphosphine (0.486 g, 1.86 mmol, 8 mol%).
-
Add a mixture of 1,2-dimethoxyethane (100 mL) and deionized water (25 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80°C under an inert atmosphere and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the DME under reduced pressure.
-
Add water (100 mL) to the residue and filter to remove any insoluble material.
-
Carefully acidify the aqueous filtrate with 1 M HCl to a pH of approximately 2. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
Part 3: Purification and Characterization
Recrystallization is a highly effective method for purifying solid organic compounds.[4][5] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For biphenyl carboxylic acids, a mixture of ethanol and water is often a suitable solvent system.
Procedure:
-
Dissolve the crude 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in a minimum amount of hot ethanol in a beaker or Erlenmeyer flask.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
The identity and purity of the synthesized 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid should be confirmed by various analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| Melting Point | A sharp melting point range is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons and the methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm).[6] |
| ¹³C NMR | The spectrum will display distinct signals for the carboxyl carbon (around 170-180 ppm) and the aromatic and methyl carbons.[6] |
| FTIR | A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) are expected.[6][7] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄O₂ = 226.27 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of -OH and -COOH.[8] |
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.1 (s, 1H), ~7.8 (d, 1H), ~7.5 (t, 1H), ~7.2-7.0 (m, 3H), ~2.4 (s, 3H), ~2.2 (s, 3H), ~12.5 (br s, 1H, COOH).
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~172.0 (COOH), ~141.0, ~139.0, ~136.0, ~135.5, ~131.0, ~130.5, ~130.0, ~129.5, ~129.0, ~128.5, ~128.0, ~21.0 (CH₃), ~20.5 (CH₃).
Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Concentrated acids and bases are corrosive and should be handled with caution.
-
Palladium compounds can be toxic; avoid inhalation and skin contact.
Conclusion
This protocol provides a robust and reliable method for the synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid. By following these detailed steps, researchers can confidently prepare this valuable compound for their scientific investigations. The principles and techniques described herein are also applicable to the synthesis of a broader range of substituted biaryl compounds.
References
-
Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved January 23, 2026, from [Link]
- US6576789B1 - Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. (n.d.). Sci-Hub. Retrieved January 23, 2026, from [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
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PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved January 23, 2026, from [Link]
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1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
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Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. (2025, April 4). Wiley Online Library. Retrieved January 23, 2026, from [Link]
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Recrystallization and Crystallization. (n.d.). Retrieved January 23, 2026, from [Link]
-
2,5-Dimethylphenylboronic acid. (n.d.). MySkinRecipes. Retrieved January 23, 2026, from [Link]
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The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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2,5-Dimethyl-3-hydroxy-p-benzoquinone - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 23, 2026, from [Link]
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). Arkat USA. Retrieved January 23, 2026, from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p001.381/
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Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Retrieved January 23, 2026, from [Link]
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MSBNK-IPB_Halle-PB000166. (2008, January 3). MassBank. Retrieved January 23, 2026, from [Link]
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(PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid †. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
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Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
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Infrared Spectroscopy. (n.d.). Retrieved January 23, 2026, from [Link]
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Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of Biphenyl Carboxylic Acids via Palladium-Catalyzed C-H Arylation
Introduction: A Modern Approach to Biaryl Synthesis
Biphenyl carboxylic acids are crucial structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Traditionally, their synthesis has relied on classical cross-coupling methods like the Suzuki-Miyaura reaction, which, while powerful, necessitate the pre-functionalization of both coupling partners.[1][2] The advent of palladium-catalyzed C-H bond functionalization has revolutionized this field by offering a more atom-economical and efficient synthetic route.[3] This approach allows for the direct coupling of an aryl group onto a benzoic acid scaffold, leveraging the inherent reactivity of C-H bonds and minimizing the generation of stoichiometric waste.
This guide provides an in-depth exploration of palladium-catalyzed C-H arylation for the synthesis of biphenyl carboxylic acids, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide a comprehensive overview of catalytic systems, and offer detailed, field-proven protocols to empower you to successfully implement this transformative methodology in your laboratory.
Theoretical Background: The Power of Directed C-H Activation
The selective functionalization of a specific C-H bond in the presence of numerous others is a significant challenge in organic synthesis. The key to the success of this methodology lies in the use of a directing group, a functional moiety within the substrate that coordinates to the metal catalyst and positions it in close proximity to the target C-H bond. In the context of this application, the carboxylic acid group of benzoic acid derivatives serves as an elegant and effective directing group for ortho-C-H arylation.[4][5]
The General Catalytic Cycle
The precise mechanism of palladium-catalyzed C-H arylation can vary depending on the specific catalytic system employed, particularly the choice of oxidant and arylating agent. However, a generalized catalytic cycle can be depicted as follows, often involving a Pd(II)/Pd(IV) pathway.[6][7]
Figure 2: Step-by-step experimental workflow for the palladium-catalyzed C-H arylation.
Procedure:
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Ag₂CO₃ (1.2 mmol), and K₂HPO₄ (1.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to prevent the oxidation of the catalyst.
-
Solvent Addition: Using a syringe, add anhydrous DMF (5 mL) to the reaction mixture.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined organic filtrates to a separatory funnel. Wash with 1 M HCl (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent | - Use fresh, high-purity Pd(OAc)₂.- Ensure the reaction setup is properly purged with an inert gas.- Use anhydrous solvent and pure reagents. |
| Formation of side products (e.g., homocoupling of aryl iodide) | - Reaction temperature is too high- Inappropriate choice of base or ligand | - Optimize the reaction temperature.- Screen different bases and ligands to improve selectivity. |
| Difficulty in product purification | - Complex reaction mixture- Product co-elutes with starting materials or byproducts | - Optimize the reaction conditions to minimize side product formation.- Try different solvent systems for column chromatography or consider recrystallization. |
| Inconsistent results | - Variability in reagent quality- Inconsistent reaction setup and procedure | - Use reagents from a reliable source.- Maintain consistent reaction parameters (temperature, stirring speed, inert atmosphere). |
Conclusion
Palladium-catalyzed C-H arylation represents a powerful and versatile strategy for the synthesis of biphenyl carboxylic acids. By understanding the underlying principles and carefully selecting the reaction components, researchers can achieve high yields and selectivities. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of these important molecular scaffolds.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 129(41), 12754–12762. [Link]
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Li, J., & Li, B. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Organic & Biomolecular Chemistry, 20(2), 195-217. [Link]
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Giri, R., Maugel, N., Li, J.-J., Wang, D.-H., Breazzano, S. P., Saunders, L. B., & Yu, J.-Q. (2007). Palladium-Catalyzed Methylation and Arylation of sp2 and sp3 C−H Bonds in Simple Carboxylic Acids. Journal of the American Chemical Society, 129(12), 3510–3511. [Link]
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Giri, R., & Yu, J.-Q. (2008). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. Journal of the American Chemical Society, 130(43), 14082–14083. [Link]
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Su, W., Gong, M., & Chen, J. (2015). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 17(18), 4444–4447. [Link]
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Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C−H Activation/C−C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
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Clary, R., Lee, C., Monroe IV, W., Vaughn, D., Ragheb, R., Erter III, J., Brown, D., & Schiraldi, D. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]
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Dwight, T. A., Rue, N. R., Charyk, D., Josselyn, R., & DeBoef, B. (2007). C−H Activation/C−C Bond Formation: A New Method for the Synthesis of Biphenyls. Organic Letters, 9(16), 3137–3139. [Link]
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Wang, C., Piel, I., & Glorius, F. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Journal of the American Chemical Society, 131(12), 4194–4195. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
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Deprez, N. R., Kalyani, D., Krause, A., & Sanford, M. S. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 131(13), 4832–4843. [Link]
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Cernak, T. A., Dykstra, K. D., & Wallace, D. J. (2012). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 16(10), 1641–1647. [Link]
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Zhao, D., & Maiti, D. (2017). Pd-catalyzed β-C(sp³)–H arylation of aliphatic carboxylic acids. Chemical Science, 8(11), 7792–7796. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Gooßen, L. J., Rodriguez, N., & Gooßen, K. (2008). Carboxylic Acids as Substrates in Decarboxylative Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(17), 3100-3120. [Link]
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Ackermann, L. (2013). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalization: Mechanism and Scope. Chemical Reviews, 111(8), 4645–4683. [Link]
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Sauermann, N., Meyer, J. H., Qiu, Y., & Ackermann, L. (2018). Ruthenium Catalyzed Ortho-Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition, 57(40), 13244-13248. [Link]
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Liu, C., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2535-2549. [Link]
-
Sauermann, N., Meyer, J. H., Qiu, Y., & Ackermann, L. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition, 64(1), e202504888. [Link]
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Application Notes and Protocols: The Role of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in Developing Novel Polymers
Introduction: Unlocking New Frontiers in Polymer Science with a Novel Biphenyl Monomer
The relentless pursuit of advanced materials with tailored properties is a cornerstone of modern science and engineering. High-performance polymers, in particular, are critical enablers for innovation across diverse sectors, from aerospace to medicine.[1][2] Aromatic polymers are a significant class of these materials, renowned for their exceptional thermal and mechanical stability.[3] The introduction of specific structural moieties into the polymer backbone or as pendant groups can dramatically influence the final properties of the material.[4] This guide focuses on the potential of a unique and relatively unexplored monomer, 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid , in the rational design of novel polymers with enhanced characteristics.
The biphenyl moiety is a well-known constituent in high-performance polymers, often imparting rigidity, thermal stability, and unique liquid crystalline properties.[5][6] The specific structure of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid offers several intriguing features for polymer design:
-
Asymmetric and Bulky Structure: The dimethyl-substituted biphenyl group is sterically hindered. When incorporated into a polymer chain, it is expected to disrupt chain packing and reduce crystallinity. This can lead to enhanced solubility in common organic solvents, a significant advantage for polymer processing.[3][4]
-
Pendant Aromatic Groups: When used as a co-monomer or a chain-terminating agent, it introduces bulky, aromatic pendant groups. These groups can increase the glass transition temperature (Tg) of the polymer, thereby extending its service temperature range.
-
Potential for Pi-Pi Stacking: The biphenyl rings can engage in pi-pi stacking interactions, which can act as non-covalent crosslinks, influencing the mechanical properties of the resulting polymer.[5][7]
-
Reactive Carboxylic Acid Group: The carboxylic acid functionality provides a versatile handle for incorporation into various polymer architectures, most notably polyesters and polyamides, through well-established condensation polymerization reactions.[8][9][10]
These application notes will provide a comprehensive guide for researchers and scientists on how to leverage the unique chemical structure of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid to develop novel polymers. We will present a hypothetical, yet scientifically grounded, approach to the synthesis of a modified polyester, detail the necessary characterization techniques, predict the resulting properties, and discuss potential applications.
Proposed Polymer Synthesis Strategy: Incorporation of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid into a Polyester Backbone
To illustrate the utility of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, we propose its incorporation into a polyester via melt polycondensation. In this example, it will be used as a co-monomer to introduce pendant dimethyl biphenyl groups, thereby modifying the properties of a well-known polyester, polyethylene terephthalate (PET).
Rationale for Experimental Design:
Melt polycondensation is a widely used industrial process for polyester synthesis, avoiding the need for solvents and simplifying product purification. By co-polymerizing a standard diol (ethylene glycol) and a standard dicarboxylic acid (dimethyl terephthalate) with a controlled amount of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, we can systematically study the effect of the pendant biphenyl group on the polymer's properties. The single carboxylic acid group on our monomer of interest will act as a chain terminator, allowing for control over the molecular weight of the final polymer. For creating a high molecular weight polymer with pendant groups, this monomer would first need to be chemically modified to introduce a second reactive group. For the purpose of this guide, we will proceed with the chain termination scenario.
Experimental Workflow for Modified Polyester Synthesis
Caption: Workflow for the synthesis of a modified polyester.
Detailed Protocol for Modified Polyester Synthesis:
-
Reactor Preparation: A 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is thoroughly dried and assembled.
-
Charging of Reactants: The flask is charged with:
-
Dimethyl terephthalate (DMT) (e.g., 0.5 mol)
-
Ethylene glycol (EG) (e.g., 1.1 mol, 2.2 molar excess)
-
2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (e.g., 0.01 mol, to control molecular weight and introduce end groups)
-
Antimony trioxide catalyst (e.g., 200-300 ppm)
-
-
Esterification: The reaction mixture is heated under a slow stream of nitrogen to 150-200°C. The transesterification reaction begins, and methanol is evolved, collected, and monitored. This stage is typically continued until approximately 95% of the theoretical amount of methanol has been collected.
-
Polycondensation: The temperature is gradually raised to 250-280°C, and a vacuum (e.g., <1 Torr) is slowly applied. The excess ethylene glycol is distilled off. The viscosity of the reaction mixture will increase significantly as the polymer chains grow. The reaction is monitored by the torque of the mechanical stirrer and is continued until the desired viscosity is achieved.
-
Polymer Isolation: The hot, viscous polymer is extruded from the reactor under nitrogen pressure into a strand.
-
Quenching and Pelletizing: The polymer strand is rapidly cooled in a water bath and then fed into a pelletizer to obtain solid pellets of the modified polyester.
-
Purification (for analytical purposes): For detailed characterization, the polymer can be purified by dissolving it in a suitable solvent such as trifluoroacetic acid (TFA) and precipitating it into a non-solvent like methanol. The purified polymer is then collected by filtration and dried in a vacuum oven at 80°C for 24 hours.
Protocols for Polymer Characterization
Thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymer.
Workflow for Polymer Characterization
Caption: Workflow for the characterization of the novel polymer.
Detailed Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the incorporation of the 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid moiety into the polymer chain and to quantify its content.
-
Protocol: Dissolve 5-10 mg of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃/TFA mixture). Acquire ¹H and ¹³C NMR spectra. The characteristic peaks of the dimethyl biphenyl group should be identifiable and distinguishable from the peaks of the main polymer backbone. The ratio of the integration of these peaks to the integration of peaks from the repeating unit of the main chain can be used to determine the mole percentage of the incorporated monomer.[7]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of expected functional groups.
-
Protocol: Obtain the FTIR spectrum of a thin film of the polymer cast from a solution or using a KBr pellet. Look for characteristic absorption bands: ~1720 cm⁻¹ (C=O stretch of the ester), ~3000-3100 cm⁻¹ (aromatic C-H stretch), and ~1000-1300 cm⁻¹ (C-O stretch).
-
-
Gel Permeation Chromatography (GPC):
-
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Protocol: Dissolve the polymer in a suitable mobile phase (e.g., hexafluoroisopropanol) at a concentration of ~1 mg/mL. The solution is filtered and injected into a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
-
Protocol: A small sample (5-10 mg) of the polymer is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical heating-cooling-heating cycle is used to erase the thermal history of the sample. The Tg, Tc, and Tm are determined from the second heating scan.[6]
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polymer.
-
Protocol: A small sample (5-10 mg) is heated in a TGA instrument from room temperature to ~800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[4]
-
-
Mechanical Testing:
-
Objective: To evaluate the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Protocol: Prepare dog-bone-shaped specimens by melt-pressing or solution casting. The specimens are tested using a universal testing machine according to standard methods (e.g., ASTM D638).[11]
-
Predicted Polymer Properties and Data Interpretation
The incorporation of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is expected to significantly alter the properties of the base polyester. The following table summarizes the predicted outcomes:
| Property | Predicted Effect | Rationale |
| Solubility | Increased | The bulky, asymmetric dimethyl biphenyl groups disrupt chain packing, reducing intermolecular forces and allowing solvent molecules to penetrate more easily.[3][4] |
| Glass Transition Temperature (Tg) | Increased | The rigid, bulky pendant groups restrict the mobility of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. |
| Crystallinity | Decreased | The irregular structure introduced by the pendant groups hinders the regular alignment of polymer chains required for crystallization. |
| Thermal Stability (Td) | High | The aromatic nature of the biphenyl moiety is expected to contribute to high thermal stability, similar to other aromatic polymers.[4] |
| Molecular Weight | Controlled | Acting as a chain terminator, the concentration of the monofunctional carboxylic acid can be used to control the final molecular weight of the polymer. |
| Mechanical Properties | Increased Modulus, Potentially Reduced Ductility | The rigid pendant groups are likely to increase the stiffness (modulus) of the material. The reduction in crystallinity might lead to a decrease in ductility.[11] |
Potential Applications of Novel Polymers Derived from 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
Based on the predicted properties of enhanced solubility, higher glass transition temperature, and good thermal stability, polymers incorporating 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid could be highly valuable in several advanced applications:
-
High-Performance Engineering Plastics: These polymers could serve as alternatives to traditional engineering plastics in applications requiring higher operating temperatures and good chemical resistance. Their improved solubility would also make them suitable for processing techniques like solution casting and spin coating.[2]
-
Advanced Coatings and Films: The enhanced solubility would facilitate the formulation of coatings with high solid content. The resulting coatings would likely exhibit excellent thermal stability and mechanical robustness, making them suitable for protective applications in demanding environments.
-
Membranes for Gas Separation: The disruption of chain packing by the bulky pendant groups could create increased free volume within the polymer matrix. This property is highly desirable for the fabrication of membranes for gas separation applications, where precise control over free volume can lead to high permeability and selectivity.
-
Biomedical Materials: Aromatic polymers are increasingly being explored for biomedical applications due to their excellent mechanical properties and biostability.[12] With appropriate functionalization and biocompatibility testing, these novel polymers could be candidates for medical implants and devices where high strength and durability are required.
-
Matrix Resins for Composites: The high thermal stability and stiffness of these polymers make them promising candidates for use as matrix resins in fiber-reinforced composites for aerospace and automotive applications.[2]
Logical Relationship Diagram
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Troubleshooting & Optimization
identifying and minimizing side reactions in biphenyl synthesis
A Senior Application Scientist's Guide to Identifying and Minimizing Side Reactions
Welcome to the Technical Support Center for Biphenyl Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to overcome common challenges in the synthesis of this critical structural motif.
Introduction: The Challenge of a Clean Biphenyl Synthesis
Biphenyls are a cornerstone in pharmaceuticals, agrochemicals, and material science.[1] While several synthetic methods exist, achieving high yields and purity can be challenging due to the prevalence of side reactions. These not only consume starting materials and reduce yields but also lead to complex purification issues, as side products often have similar physical properties to the desired biphenyl.[2] This guide will focus on the three most common methods for biphenyl synthesis—the Suzuki-Miyaura, Ullmann, and Gomberg-Bachmann reactions—providing practical, field-proven advice to identify and minimize unwanted side reactions.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the workhorse for biphenyl synthesis due to its mild conditions and functional group tolerance.[3] However, it is not without its pitfalls. The following Q&A guide addresses the most common issues encountered during this reaction.
Q1: My yield is low, and I see significant amounts of homocoupled boronic acid in my crude product. What's happening and how can I fix it?
A1: The homocoupling of boronic acids is one of the most persistent side reactions in Suzuki coupling.[2] It is often mediated by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that consumes the boronic acid.
Causality: The generally accepted mechanism involves the reaction of the boronic acid with a Pd(II) species, which can be present as an impurity in the catalyst or formed by oxidation of Pd(0). This leads to the formation of a biaryl byproduct from two molecules of the boronic acid.
Troubleshooting Protocol:
-
Deoxygenate Your Reaction Mixture:
-
Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[4]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Add a Mild Reducing Agent:
-
The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species back to the active Pd(0) catalyst, thus minimizing the pathway for homocoupling.[4]
-
-
Slow Addition of the Boronic Acid:
-
Adding the boronic acid solution slowly over the course of the reaction can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[4]
-
-
Optimize Your Ligand:
-
Bulky, electron-rich phosphine ligands such as XPhos and RuPhos have been shown to suppress homocoupling.[2] Consider screening a few different ligands to find the optimal one for your specific substrate.
-
Q2: My reaction is sluggish or stalls completely. I suspect my boronic acid is decomposing. How can I prevent this?
A2: Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for boronic acids, especially under basic conditions or at elevated temperatures.[2] This leads to the formation of an arene byproduct and reduces the amount of boronic acid available for the cross-coupling reaction.
Causality: The mechanism of protodeboronation can be complex but is often facilitated by the presence of water and base, leading to the replacement of the boronic acid group with a hydrogen atom.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Protocol: Synthesis of Phenylboronic Acid Pinacol Ester
For a more stable alternative to phenylboronic acid, its pinacol ester can be readily prepared and used in Suzuki couplings.[5]
-
Materials:
-
Phenylboronic acid
-
Pinacol
-
Toluene
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add phenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude phenylboronic acid pinacol ester, which can often be used without further purification.
-
Q3: I'm observing dehalogenation of my aryl halide starting material. What causes this and how can I avoid it?
A3: Dehalogenation is a side reaction where the halide on the aryl halide is replaced by a hydrogen atom. This is often a result of a competing reaction pathway involving a palladium hydride species.
Causality: Palladium hydride species can be formed by the reaction of the palladium complex with certain bases (like alkoxides) or solvent impurities. These hydride species can then undergo reductive elimination with the aryl group on the palladium center to form the dehalogenated arene.[6]
Minimization Strategies:
-
Choice of Base: Avoid using strong alkoxide bases if dehalogenation is a significant issue. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally less prone to forming palladium hydrides.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize potential sources of hydride formation.
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Screening different phosphine ligands may be beneficial.
Part 2: Troubleshooting the Ullmann Reaction
The Ullmann reaction, particularly the classic version, is notorious for requiring harsh conditions and often giving inconsistent yields.[7] Modern ligand-accelerated protocols have improved its reliability, but challenges remain.
Q4: My Ullmann coupling is giving a very low yield or no product at all. What are the most likely causes?
A4: Low or no yield in an Ullmann reaction often points to issues with the copper catalyst, the reaction conditions, or the substrates themselves.
Troubleshooting Checklist:
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The active species in Ullmann coupling is Cu(I).[8] If you are using copper powder (Cu(0)) or a Cu(II) salt, it may not be efficiently generating the active catalyst. Solution: Use a fresh, high-purity Cu(I) salt like CuI, CuBr, or CuCl. If using Cu(0), consider adding a small amount of iodine to activate the surface. |
| Inappropriate Ligand | For modern, lower-temperature Ullmann reactions, a ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.[8] Solution: Screen a variety of ligands. Common choices include phenanthrolines, N,N'-dimethylethylenediamine (DMEDA), and amino acids like L-proline. |
| Suboptimal Base | A base is often required, especially in Ullmann-type cross-couplings (e.g., C-N or C-O bond formation).[9] Solution: Screen common inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be highly substrate-dependent. |
| Harsh Reaction Conditions | While classic Ullmann reactions require high temperatures (>200 °C), modern protocols are much milder.[10] If you are using a ligand-accelerated system, excessively high temperatures may lead to decomposition. Solution: Start with a moderate temperature (e.g., 80-120 °C) and adjust as needed based on reaction monitoring. |
| Substrate Reactivity | Electron-deficient aryl halides are generally more reactive in Ullmann couplings.[7] Solution: If you are using an electron-rich aryl halide, you may need more forcing conditions or a more specialized ligand system. |
Detailed Protocol: Ullmann Synthesis of 2,2'-Dinitrobiphenyl
This is a classic example of an Ullmann homocoupling.
-
Materials:
-
1-iodo-2-nitrobenzene
-
Copper powder (activated)
-
Sand
-
-
Procedure:
-
In a dry test tube, thoroughly mix 1-iodo-2-nitrobenzene (1.0 eq), activated copper powder (~5 eq), and a small amount of sand.
-
In a well-ventilated fume hood, heat the test tube in a sand bath to approximately 220-250 °C for a few minutes. The reaction is often rapid and exothermic.
-
Allow the mixture to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
-
Q5: I'm seeing significant amounts of reduced arene (dehalogenated starting material) in my Ullmann reaction. Why is this happening?
A5: Similar to the Suzuki reaction, dehalogenation in Ullmann couplings is often caused by protic impurities.
Causality: The presence of water or other protic species in the reaction mixture can protonate the organocopper intermediate, leading to the formation of the dehalogenated arene.
Preventative Measures:
-
Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents and reagents.[11]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
Part 3: Troubleshooting the Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a method for aryl-aryl bond formation via a diazonium salt.[12] It proceeds through a radical mechanism and is often plagued by low yields due to the high reactivity of the intermediates.[3]
Q6: My Gomberg-Bachmann reaction is giving a very low yield and a complex mixture of byproducts. How can I improve this?
A6: The primary challenge in the Gomberg-Bachmann reaction is controlling the side reactions of the highly reactive diazonium salt and aryl radical intermediates.
Causality: The aryl radical intermediate can react in various non-productive ways, including abstracting a hydrogen atom or reacting with other species in the reaction mixture, leading to a variety of byproducts.
Strategies for Improving Yield and Selectivity:
-
Use a Phase-Transfer Catalyst: Employing a phase-transfer catalyst with a diazonium tetrafluoroborate salt in an arene solvent can improve the efficiency of the coupling reaction.
-
Use 1-Aryl-3,3-dialkyltriazenes: These compounds can serve as more stable precursors to the diazonium salt, allowing for a more controlled generation of the aryl radical.
-
Modern Variants: Recent advances include visible-light-promoted, catalyst-free versions of the Gomberg-Bachmann reaction, which can offer improved yields and milder conditions.[13] Copper catalysts have also been shown to improve yields in some cases.[14]
Part 4: Purification Strategies
Q7: I've run my biphenyl synthesis, but I'm having trouble separating the desired product from the homocoupled byproduct by column chromatography. What can I do?
A7: This is a very common and frustrating problem, as the desired unsymmetrical biphenyl and the symmetrical homocoupled byproduct often have very similar polarities.[2]
Purification Workflow:
Caption: Workflow for purifying biphenyls from homocoupled byproducts.
Tips for Recrystallization:
-
Solvent Selection is Key: The ideal recrystallization solvent will dissolve your product and the impurity at high temperature, but your product will be significantly less soluble than the impurity at low temperature.
-
Common Solvent Systems for Biphenyls:
-
Ethanol or methanol
-
Hexanes/ethyl acetate mixtures
-
Toluene/heptane mixtures
-
-
Technique Matters: Dissolve the crude material in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. Seeding with a small crystal of pure product can sometimes help.
Frequently Asked Questions (FAQs)
Q: Which biphenyl synthesis method is the "best"? A: There is no single "best" method; the optimal choice depends on the specific substrates, desired scale, and available resources. The Suzuki-Miyaura reaction is generally the most versatile and widely used for its mild conditions and broad functional group tolerance. The Ullmann reaction can be useful for specific substrates, particularly when modern ligand systems are employed. The Gomberg-Bachmann reaction is typically a last resort due to its low yields.
Q: How do I know if my catalyst is still active? A: For palladium catalysts, a change in color from the typical yellow or orange to black (palladium black) can indicate decomposition, although palladium black itself can sometimes be catalytically active. For copper catalysts, the use of fresh, high-purity salts is the best way to ensure activity. If you suspect catalyst deactivation, running a small-scale control reaction with known reactive substrates can be a good diagnostic tool.
Q: Can I use the same conditions for aryl chlorides as I do for aryl bromides in a Suzuki coupling? A: Generally, no. Aryl chlorides are significantly less reactive than aryl bromides in the oxidative addition step. They typically require more electron-rich and bulky ligands (e.g., Buchwald-type ligands), higher temperatures, and sometimes different bases to achieve good yields.
References
-
Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Bulfield, D., & Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12188–12202. [Link]
-
Dounay, A. B., & Hentemann, M. F. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 462–465. [Link]
-
Li, J., & Hua, R. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 72(19), 7436–7439. [Link]
-
El-Mekabaty, A., & El-Faham, A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451–18501. [Link]
-
Razler, T. M., & Hsiao, Y. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 462–465. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. r/Chempros. Retrieved from [Link]
-
Sharma, V., & Kumar, A. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 11(43), 7448–7471. [Link]
-
Barbero, N., & Montroni, D. (2019). Visible-Light-Promoted, Catalyst-Free Gomberg–Bachmann Reaction: Synthesis of Biaryls. The Journal of Organic Chemistry, 84(13), 8824–8831. [Link]
- Google Patents. (n.d.). Preparing biphenyl compounds by coupling.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. 91, 106-115. [Link]
-
Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link]
-
Heinrich, M. R. (2009). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. Angewandte Chemie International Edition, 48(7), 1318-1321. [Link]
-
ResearchGate. (n.d.). Recent advances in Gomberg-Backmann biaryl synthesis. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Biphenyl Carboxylic Acids for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for the common challenges associated with the solubility of biphenyl carboxylic acids in biological assays. Inaccurate or unreliable data can often be traced back to poor compound solubility.[1][2] This resource is designed to equip you with the foundational knowledge and technical protocols to overcome these hurdles, ensuring the integrity and reproducibility of your experimental results.
Part 1: Understanding the Core Problem & Initial Troubleshooting
Q1: Why are biphenyl carboxylic acids so difficult to dissolve in aqueous assay buffers?
A1: The solubility challenge arises from the inherent molecular structure of these compounds. They possess a dual nature:
-
A large, non-polar biphenyl core: This rigid, hydrophobic structure is composed of two connected benzene rings, which strongly repel water molecules.
-
A polar carboxylic acid group (-COOH): This group is hydrophilic and can ionize to a negatively charged carboxylate (-COO⁻), which is more water-soluble.[3]
The poor aqueous solubility is a direct result of the large hydrophobic region dominating the molecule's overall character. To achieve dissolution, the energy required to break the compound's crystal lattice and create a cavity in the water for the non-polar part is often greater than the energy gained from hydrating the polar carboxylic acid group.
Q2: My compound precipitated immediately upon dilution from a DMSO stock into my aqueous buffer. What is the first thing I should check?
A2: The most immediate factor to investigate is the pH of your aqueous buffer . The solubility of any carboxylic acid is highly dependent on pH.[4][5]
-
The Causality: At a pH below the compound's pKa (the pH at which the carboxylic acid group is 50% ionized), the -COOH group remains largely protonated and uncharged. This neutral form is significantly less soluble in water. By increasing the pH to a level above the pKa, you deprotonate the carboxylic acid, forming the much more soluble carboxylate salt (-COO⁻).[6] As a general rule, aiming for a pH that is 1.5 to 2 units above the pKa can dramatically increase solubility.
-
Immediate Action: Check the pH of your final assay buffer after the addition of your compound. If it is neutral or acidic, this is the likely cause of precipitation.
Part 2: Systematic Solubilization Strategies
This section provides a systematic approach to improving solubility, from basic adjustments to more advanced formulation techniques.
Q3: Adjusting pH didn't completely solve the problem. What is the next logical step?
A3: The next step is to employ organic co-solvents . These are water-miscible organic liquids that reduce the overall polarity of the aqueous buffer, making it more hospitable to the hydrophobic biphenyl core.
-
Mechanism of Action: Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water. This lowers the energy penalty required to create a cavity for the non-polar drug molecule, thereby increasing solubility.
-
Common Choices & Considerations: The two most common co-solvents in biological assays are Dimethyl Sulfoxide (DMSO) and Ethanol. However, they are not interchangeable, and their concentration must be carefully managed to avoid assay interference or cytotoxicity.[7][8]
| Co-Solvent | Typical Starting Final Concentration | Advantages | Disadvantages & Potential Interferences |
| DMSO | 0.1% - 1% (v/v) | Excellent solubilizing power for many organic compounds. | Can be cytotoxic at concentrations >1%.[7] May interfere with some enzymatic assays. Can precipitate compounds during freeze-thaw cycles if it absorbs water.[9][10] |
| Ethanol | 0.1% - 2% (v/v) | Generally less toxic than DMSO. Can be a good alternative if DMSO interferes with the assay. | May not be as effective as DMSO for highly hydrophobic compounds. Can cause protein denaturation at higher concentrations. |
| PEG 400 | 1% - 5% (v/v) | Low toxicity. Often used in formulations to improve bioavailability.[11] | Can be viscous. May have its own biological effects in some systems.[8] |
Protocol Workflow: Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility problems, starting with the simplest and most common solutions.
Caption: A step-by-step decision tree for troubleshooting compound solubility.
Q4: I am limited in the amount of co-solvent I can use. Are there other excipients that can help?
A4: Yes. When pH and co-solvents are insufficient or incompatible with the assay, cyclodextrins and surfactants are powerful alternatives.[12]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate the hydrophobic biphenyl core of your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15]
-
Surfactants: Molecules like Polysorbate 80 (Tween® 80) or Solutol® HS 15 are amphipathic, meaning they have both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[16] Above a certain concentration (the critical micelle concentration, or CMC), they self-assemble into micelles. The hydrophobic cores of these micelles can sequester your biphenyl carboxylic acid, increasing its solubility in the bulk aqueous phase.[17][18]
Mechanism: Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Part 3: Assay Compatibility & Best Practices
Q5: How do I know if my solubilization strategy is interfering with my biological assay?
A5: This is a critical question. Every excipient you add is another variable. You must run vehicle controls.
-
Vehicle Control: This is a control group that receives the exact same concentration of buffer, pH adjustments, co-solvents, and excipients as your test compound, but without the compound itself.
-
Interpreting the Control: If your vehicle control shows a significant deviation from your negative (untreated) control, it indicates that your formulation is impacting the assay. You may need to reduce the concentration of the co-solvent or excipient, or try an alternative. For example, some surfactants can lyse cells at high concentrations, and DMSO can inhibit certain enzymes.
Q6: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A6: Understanding this distinction is key to avoiding misleading results.
-
Kinetic Solubility: This is measured by taking a high-concentration stock (usually in DMSO) and diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[19][20] This is what is most relevant for most in vitro assays where you add a small volume of stock to a large volume of buffer. However, these supersaturated solutions can be unstable and may precipitate over time.[21]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent.[22] It is determined by adding an excess of the solid compound to the buffer, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved compound.[19]
Why it matters: A high kinetic solubility might allow you to run an initial experiment, but if the compound precipitates in the assay plate over the course of a multi-hour incubation, your effective concentration will decrease, leading to inaccurate results like underestimated potency.[1][2] If you continue to face precipitation issues, determining the thermodynamic solubility in your final assay buffer is a crucial step to define the true upper limit of concentration you can reliably test.
Part 4: Standard Operating Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution, which is the starting point for most experiments.[23][24][25][26]
-
Calculate Mass: Determine the mass of the biphenyl carboxylic acid needed.
-
Mass (mg) = 10 (mmol/L) * Volume (L) * Molecular Weight ( g/mol )
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to an appropriate sterile vial (e.g., an amber glass vial to protect from light).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Vortex the vial vigorously. If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a bright light to ensure no solid particles remain.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly capped to prevent water absorption by the DMSO.
Protocol 2: pH-Adjustment Feasibility Test
Use this protocol to quickly determine if increasing the pH of your buffer will solve your solubility issue.
-
Prepare Buffers: Prepare small volumes (e.g., 5 mL) of your base assay buffer at a range of pH values, for example: pH 7.0, 7.4, 7.8, 8.2, and 8.6.
-
Prepare Test Dilutions: In separate microcentrifuge tubes, add a volume of your DMSO stock solution to each buffer to achieve your desired final assay concentration (e.g., add 1 µL of 10 mM stock to 999 µL of buffer for a final concentration of 10 µM).
-
Observe: Vortex each tube immediately after addition. Let the tubes stand at room temperature for 30 minutes.
-
Assess: Visually inspect each tube for precipitation (cloudiness or visible particles). This will give you the minimum pH required to maintain solubility at that concentration.
References
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- A recent overview of surfactant–drug interactions and their importance. PMC - NIH.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
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(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]
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Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available from: [Link]
- Method for solubilizing drugs using cyclodextrins and carboxylic acids. Google Patents.
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Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. Available from: [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. Available from: [Link]
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Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available from: [Link]
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]
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Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available from: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
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Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]
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The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
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Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available from: [Link]
-
(PDF) Effect of Dimethyl Sulfoxide (DMSO) as a Green Solvent and the Addition of Polyethylene Glycol (PEG) in Cellulose Acetate/Polybutylene Succinate (CA/PBS) Membrane's Performance. ResearchGate. Available from: [Link]
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kinetic versus thermodynamic solubility temptations and risks. PubMed. Available from: [Link]
-
Lab Skills: Preparing Stock Solutions. YouTube. Available from: [Link]
-
Surfactants and their Role in Pharmaceutical Product Development: An overview. Graphy. Available from: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
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Physical properties of organic compounds. Chemistry LibreTexts. Available from: [Link]
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EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
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Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available from: [Link]
-
A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. NIH. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available from: [Link]
-
Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI. Available from: [Link]
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The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. NIH. Available from: [Link]
-
Preparing Solutions. Chemistry LibreTexts. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available from: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available from: [Link]
-
Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. Available from: [Link]
-
Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. ResearchGate. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
How to tackle compound solubility issue. Reddit. Available from: [Link]
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Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. ACS Omega. Available from: [Link]
-
(PDF) Excipients That Facilitate Amorphous Drug Stabilization. ResearchGate. Available from: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). 123dok. Available from: [Link]
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- 17. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
- 21. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. phytotechlab.com [phytotechlab.com]
- 24. plantcelltechnology.com [plantcelltechnology.com]
- 25. m.youtube.com [m.youtube.com]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Biphenyl Synthesis
Welcome to the technical support center for efficient biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and loading, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we address common challenges through practical, field-proven insights and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new biphenyl synthesis. How do I choose the right palladium catalyst system?
A: The choice of catalyst system is paramount and depends primarily on the electronic and steric properties of your coupling partners (the aryl halide and the organoboron reagent). A complete system consists of a palladium precursor and a supporting ligand.
-
Palladium Precursor: Simple palladium salts like Pd(OAc)₂ or pre-formed complexes like Pd(PPh₃)₄ are common starting points. For more challenging transformations, air-stable pre-catalysts, which form the active Pd(0) species in situ, are often superior.
-
Ligand Selection: The ligand is the most critical component for tuning reactivity. Phosphine ligands are the most widely used in Suzuki coupling.[1]
-
For Electron-Rich & Unhindered Substrates: Simple, less bulky phosphines like triphenylphosphine (PPh₃) may be sufficient.
-
For Electron-Poor or Sterically Hindered Substrates: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are the industry standard.[2] These ligands promote the formation of highly reactive monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination.[2]
-
For Challenging Couplings (e.g., two electron-poor partners): A system using DavePhos as the ligand with Pd₂(dba)₃ in N-methylpyrrolidone (NMP) as the solvent has proven effective.[3]
-
The selection process can be visualized as a decision-making workflow.
Caption: Catalyst selection workflow based on substrate properties.
Q2: What is a typical catalyst loading, and when should I adjust it?
A: For most Suzuki-Miyaura reactions, a catalyst loading of 0.5–2 mol% of palladium is a good starting point.[4] It's often beneficial to start low and increase only if the reaction is sluggish or stalls.
When to Increase Loading:
-
Sluggish Reactions: If the reaction is slow or incomplete after a reasonable time at elevated temperatures, increasing the catalyst loading to 3-5 mol% can help drive it to completion.[5][6]
-
Catalyst Deactivation: If you suspect catalyst poisoning (e.g., from sulfur-containing substrates) or degradation, a higher initial loading can compensate for the gradual loss of active catalyst.[6]
-
Challenging Substrates: Highly hindered or electronically deactivated substrates, such as aryl chlorides, often require higher catalyst loadings and more specialized ligands to achieve good conversion.[1]
When to Decrease Loading:
-
Process Optimization: For large-scale synthesis, minimizing the amount of expensive palladium catalyst is a primary goal. Once a reaction is proven to work, systematically lowering the catalyst loading (e.g., to <0.1 mol%) is a key step in process optimization.[4]
Q3: Which base and solvent should I choose?
A: The base and solvent are not passive components; they are integral to the catalytic cycle and can dramatically affect yield.
-
Base: The base activates the organoboron species to facilitate transmetalation.[2]
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are excellent, widely applicable bases for a variety of substrates.[2]
-
Cesium Carbonate (Cs₂CO₃) is a stronger, more soluble base often used for difficult couplings.[6]
-
The choice can be empirical, and screening a few different bases is often a worthwhile optimization step.[2]
-
-
Solvent: The solvent must solubilize the reagents and, critically, must be rigorously degassed.
-
Toluene, Dioxane, and THF are common non-polar aprotic solvents, often used with an aqueous base solution.
-
N-methylpyrrolidone (NMP) has been shown to be particularly effective for challenging couplings involving electron-poor substrates.[3]
-
Water can be a beneficial co-solvent and is essential for many "green" chemistry protocols.[4]
-
Troubleshooting Guide
Problem 1: Low to No Yield, Starting Materials Unconsumed
Diagnosis: This scenario points to an inactive or inhibited catalytic system. The active Pd(0) species is likely not forming or is being immediately quenched.
Solutions:
-
Verify Inert Atmosphere: The most common culprit is the presence of oxygen, which oxidizes the active Pd(0) catalyst to inactive Pd(II) species and can promote unwanted side reactions.[6][7] Ensure your reaction vessel is properly sealed and that all solvents have been rigorously degassed using techniques like sparging with an inert gas (argon or nitrogen) or multiple freeze-pump-thaw cycles.[7]
-
Check Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons.[8] Sulfur-containing compounds are particularly notorious for irreversibly binding to and deactivating the palladium center.[6] If poisoning is suspected, purify all reagents and use high-purity, anhydrous solvents.
-
Screen Reaction Parameters: If the basics are correct, the reaction conditions may be suboptimal.[5]
-
Increase Temperature: Many cross-coupling reactions require heat to overcome activation barriers.
-
Change Ligand/Base Combination: The synergy between the ligand, base, and substrate is complex. A systematic screening of different ligands and bases may be necessary to find an effective combination.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading can overcome low turnover rates.[6]
-
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Significant Homocoupling Byproduct Formation
Diagnosis: The formation of symmetrical biaryls (Ar-Ar from the boronic acid or Ar'-Ar' from the aryl halide) is a common side reaction. Boronic acid homocoupling is often promoted by the presence of oxygen.[7]
Solutions:
-
Rigorous Oxygen Exclusion: This is the most critical factor. As mentioned above, ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[7]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
-
Purification: Homocoupled byproducts can often be removed during workup or purification. For example, some biphenyl products can be purified by recrystallization after dissolving the crude mixture in boiling water to remove the more soluble homocoupled species.[9]
Problem 3: Reaction Stalls or Yield Plateaus
Diagnosis: The reaction starts but does not proceed to completion. This usually indicates catalyst deactivation during the reaction. The catalyst may be degrading, aggregating, or being poisoned by a product or intermediate.
Solutions:
-
Identify Deactivation Pathway: Observe the reaction mixture. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst aggregation and decomposition.[8]
-
Use More Robust Ligands: N-heterocyclic carbene (NHC) ligands can form more stable complexes with palladium than some phosphine ligands, making them more resistant to degradation at high temperatures.[4] Bulky phosphine ligands also help stabilize the active catalyst.[4]
-
Consider Heterogeneous Catalysts: Immobilizing the palladium catalyst on a solid support can prevent aggregation and sometimes improve stability and recyclability.[4]
-
Catalyst Regeneration: While often difficult, some deactivated catalysts can be regenerated. For instance, organic foulants might be removed by washing with a specific solvent system.[6] However, regeneration is generally not feasible for deactivation caused by irreversible poisoning.[6]
Data Presentation
Table 1: Comparison of Common Ligand Classes for Biphenyl Synthesis
| Ligand Class | Example(s) | Key Characteristics | Typical Application |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Simple, widely available. P(t-Bu)₃ is bulky and electron-rich. | Simple, unhindered couplings.[1] |
| Dialkylbiaryl Phosphines | XPhos, SPhos, DavePhos | Bulky and electron-rich; stabilizes monoligated Pd(0). High activity. | The "gold standard" for a wide range of substrates, including hindered and electron-poor partners.[2][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form very stable Pd complexes.[4] | High-temperature reactions or when catalyst stability is a concern.[4] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand with a wide bite angle. | Effective in a broad range of cross-coupling reactions. |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Reaction for Biphenyl Synthesis
This protocol provides a general procedure. Specific quantities and conditions should be optimized for each unique set of substrates.
1. Reagent Preparation:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 5 mL)
2. Reaction Setup (under inert atmosphere):
-
Add the aryl halide, arylboronic acid, palladium pre-catalyst, ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
3. Reaction Monitoring & Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl.[9]
Visualizing the Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems | MDPI [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthetic Strategies for 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for various synthetic pathways. Biphenyl carboxylic acids are crucial structural motifs in medicinal chemistry and materials science, making robust synthetic access to these compounds essential.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis.
Section 1: Overview of Synthetic Approaches
The synthesis of unsymmetrical biaryls like 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is most commonly achieved through palladium-catalyzed cross-coupling reactions. The primary decision point is the choice of the two coupling partners. We will explore two main retrosynthetic disconnections.
A secondary approach involves forming the biphenyl core first, followed by a functional group manipulation—specifically, the oxidation of a benzylic alcohol to the target carboxylic acid. This two-step method can be advantageous if the carboxylic acid moiety complicates the coupling reaction.
Below is a logical workflow for selecting a synthetic strategy.
Caption: Decision workflow for synthesizing the target molecule.
Section 2: Direct Synthesis via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most direct and widely used methods for constructing the biaryl scaffold. The choice between Suzuki, Negishi, or Kumada coupling often depends on substrate availability, functional group tolerance, and reaction robustness.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is arguably the most versatile and common method for biaryl synthesis due to the stability and low toxicity of boronic acids.[2]
Retrosynthetic Analysis
There are two primary disconnection approaches for the target molecule:
-
Route A: Coupling of 3-bromo-2-methylbenzoic acid with (2,5-dimethylphenyl)boronic acid .
-
Route B: Coupling of a 3-carboxy-2-methylphenylboronic acid derivative with a 2,5-dimethyl-substituted aryl halide (e.g., 2-bromo-1,4-dimethylbenzene).
Route A is often preferred as substituted phenylboronic acids are generally more stable and commercially available than their benzoic acid counterparts.
Experimental Protocol: Suzuki-Miyaura Coupling (Route A)
This protocol is a generalized procedure based on established methods for synthesizing biphenyl carboxylic acids.[1][3]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-methylbenzoic acid (1.0 eq), (2,5-dimethylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.[1][4] Add a base, such as K₂CO₃ (2.0-3.0 eq) or NaHCO₃ (2.0-3.0 eq).[1][4]
-
Degassing: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.[5]
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Troubleshooting and FAQs for Suzuki Coupling
| Question/Issue | Possible Cause & Explanation | Recommended Solution |
| Q1: My reaction is not starting, or the yield is very low. | 1. Inactive Catalyst: The Pd(0) active species may have been oxidized.[5]2. Poor Solubility: One of the starting materials may not be soluble in the chosen solvent system.[6]3. Inappropriate Base: The chosen base may not be strong enough or soluble enough to facilitate the catalytic cycle. | 1. Ensure thorough degassing. Use fresh, high-quality catalyst. Consider using a more robust precatalyst like Pd(dppf)Cl₂.2. Try a different solvent system. Toluene/ethanol or DMF can improve solubility.[6]3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Grinding the base to a fine powder can also improve reproducibility.[7] |
| Q2: I am observing significant homocoupling of my boronic acid. | This side reaction occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen or Pd(II) species before the catalytic cycle begins.[5] | 1. Rigorously degas all solvents and the reaction mixture. 2. Use a Pd(0) source like Pd(PPh₃)₄ directly , or ensure your Pd(II) precatalyst is efficiently reduced at the start of the reaction.3. Use a slight excess (1.1-1.2 eq) of the boronic acid , not a large excess. |
| Q3: I see debromination of my aryl halide starting material. | This occurs when the aryl halide is reduced instead of coupled. It can be caused by impurities in the reagents or side reactions with the solvent or base. | 1. Ensure your solvent is pure and dry. 2. Try a different base. Sometimes, a weaker base like NaHCO₃ can mitigate this side reaction.3. Use a different palladium ligand. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[8] |
| Q4: Is it necessary to protect the carboxylic acid group? | Generally, no. The Suzuki coupling is known for its excellent functional group tolerance, and the carboxylate formed in situ under basic conditions is usually compatible.[2] | Proceed without protection first. If issues like low yield or side reactions involving the acid are confirmed, consider converting it to an ester (e.g., methyl ester) and hydrolyzing it back to the acid after the coupling. |
Alternative Cross-Coupling Methods: Negishi and Kumada
While Suzuki coupling is the first choice for many, Negishi and Kumada couplings are powerful alternatives, particularly when boronic acids are unstable or difficult to prepare.
Comparative Overview
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Kumada Coupling |
| Organometallic Reagent | Organoboron (R-B(OH)₂) | Organozinc (R-ZnX) | Organomagnesium (R-MgX) |
| Key Advantages | Air/moisture stable reagents; high functional group tolerance; commercially available reagents.[2] | Higher reactivity than boronic acids; couples a wide range of sp, sp², and sp³ carbons.[9] | Very high reactivity; inexpensive Grignard reagents.[10] |
| Key Disadvantages | Slower reaction rates for some substrates; boronic acid synthesis can be tricky. | Reagents are sensitive to air and moisture, requiring strict inert techniques.[9] | Poor functional group tolerance (reacts with acids, ketones, esters, etc.); requires protection strategies.[11] |
| Typical Catalyst | Palladium (e.g., Pd(PPh₃)₄) | Palladium or Nickel[9] | Nickel or Palladium[11] |
FAQs for Alternative Couplings
-
Q1: When should I choose a Negishi coupling over a Suzuki?
-
A: Opt for Negishi coupling when the corresponding boronic acid is unstable (e.g., prone to protodeboronation) or when you need to couple sterically hindered substrates.[12] The higher nucleophilicity of organozinc reagents can overcome challenges that are difficult for Suzuki couplings. However, be prepared for rigorous inert atmosphere techniques.[9]
-
-
Q2: My Negishi coupling failed. What are the most common reasons?
-
A: The primary culprits are usually related to the organozinc reagent. 1. Poor Reagent Quality: Ensure your organozinc reagent was prepared correctly or, if purchased, is not expired. 2. Air/Moisture Contamination: Even brief exposure to air or moisture can quench the organozinc reagent.[9] Re-check your inert gas setup and ensure all glassware and solvents are scrupulously dry. 3. Catalyst Deactivation: Some substrates, particularly certain heterocycles, can chelate to the metal center and deactivate the catalyst.[13]
-
-
Q3: Is Kumada coupling a viable option for this synthesis?
-
A: It is not a good first choice. The Grignard reagent required for the Kumada coupling would immediately react with the acidic proton of the carboxylic acid, quenching the reagent.[11] This pathway would only be feasible if the carboxylic acid is first protected as an ester, and even then, other sensitive functional groups are not tolerated.
-
Section 3: Alternative Two-Step Strategy: Coupling Followed by Oxidation
If direct coupling with the carboxylic acid proves difficult, an effective alternative is to use a precursor that can be easily oxidized to the acid in a final step. A benzylic alcohol is an ideal precursor.
Workflow: (3-bromo-2-methylphenyl)methanol + (2,5-dimethylphenyl)boronic acid → (2',5'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol → Oxidation → Target Acid.
Caption: Workflow for the two-step synthesis strategy.
Step 1: Synthesis of (2',5'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol
The synthesis of this alcohol intermediate follows the same Suzuki protocol described in Section 2.1, simply substituting 3-bromo-2-methylbenzoic acid with (3-bromo-2-methylphenyl)methanol.[4] This reaction is often cleaner and higher yielding as the alcohol is less likely to interfere with the catalyst than a carboxylic acid.
Step 2: Oxidation of the Benzylic Alcohol
The conversion of a primary benzylic alcohol to a carboxylic acid is a standard and reliable transformation in organic synthesis.[14][15]
Experimental Protocol: TEMPO-Catalyzed Oxidation
This method is efficient and environmentally benign, avoiding the use of heavy metals like chromium.[16]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve (2',5'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol (1.0 eq) in a suitable solvent like acetonitrile or a biphasic system like dichloromethane/water.
-
Catalyst and Reagent Addition: Add TEMPO (1-5 mol%) and sodium chlorite (NaClO₂, ~1.5 eq).
-
Initiation: Add a catalytic amount of sodium hypochlorite (NaOCl, household bleach, ~0.1 eq) to initiate the reaction.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the evolution of heat and a color change. Monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting carboxylic acid can be purified by recrystallization or column chromatography.
Troubleshooting and FAQs for Oxidation
| Question/Issue | Possible Cause & Explanation | Recommended Solution |
| Q1: The oxidation is incomplete; I still have starting alcohol. | 1. Insufficient Oxidant: The stoichiometric oxidant (NaClO₂) may have been consumed or degraded.2. Inactive Catalyst: The TEMPO catalyst cycle was not initiated or sustained. | 1. Add another portion of NaClO₂ and NaOCl. 2. Ensure vigorous stirring, especially in biphasic systems. Check the pH; the reaction works well under slightly acidic to neutral conditions. |
| Q2: The reaction stalls, and I see the intermediate aldehyde by TLC/LC-MS. | The oxidation from alcohol to aldehyde is often faster than the oxidation from aldehyde to carboxylic acid. The second step may require more forcing conditions or sufficient oxidant. | 1. Allow the reaction to stir for a longer period. 2. Add more of the stoichiometric oxidant (NaClO₂). 3. Consider an alternative, stronger oxidant like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), though these are less environmentally friendly.[15][17] |
| Q3: My product is difficult to purify from the reaction mixture. | Byproducts from the oxidant or catalyst can sometimes complicate purification. | 1. Ensure the quenching step with sodium sulfite is complete to remove all residual oxidants.2. A base wash (e.g., with dilute NaHCO₃) can extract the carboxylic acid into the aqueous layer, leaving neutral impurities (like unreacted starting material) in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the pure product. |
References
- Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- ResearchGate. Synthesis of biphenyl derivatives via Negishi cross coupling reaction.
-
Wikipedia. Negishi coupling. Available from: [Link]
-
Organic Chemistry Portal. Negishi Coupling. Available from: [Link]
-
ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Available from: [Link]
-
YouTube. Oxidation of Alcohols. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
LibreTexts Chemistry. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
NIH National Library of Medicine. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]
-
NIH National Library of Medicine. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Available from: [Link]
-
The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available from: [Link]
-
NROChemistry. Kumada Coupling. Available from: [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kumada Coupling | NROChemistry [nrochemistry.com]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
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- 16. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
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Validation & Comparative
A Senior Application Scientist's Guide to 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid and its Positional Isomers: A Comparative Analysis for Drug Discovery
In the landscape of medicinal chemistry, the biphenyl carboxylic acid scaffold stands out as a "privileged structure," a framework that consistently appears in a multitude of pharmacologically active compounds. Its inherent structural rigidity and the versatile chemical nature of the carboxylic acid group provide a robust platform for developing novel therapeutics. This guide focuses on 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, a specific derivative, and delves into a comparative analysis with its key positional isomers.
For researchers in drug development, understanding the nuanced differences between positional isomers is not merely an academic exercise; it is fundamental to unraveling structure-activity relationships (SAR). The seemingly minor shift of a methyl or carboxylic acid group can profoundly alter a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety profile. This guide will provide an in-depth comparison of four key isomers, offering experimental insights and protocols to empower researchers in their quest for novel therapeutic agents.
The Isomers in Focus: A Structural Overview
We will compare the lead compound, 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (Isomer A) , against three of its positional isomers to illustrate the impact of substituent placement.
-
Isomer B: 2',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid - The carboxylic acid group is moved to the ortho position.
-
Isomer C: 2',5'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid - The carboxylic acid group is moved to the para position.
-
Isomer D: 3',4'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid - The methyl group positions are shifted.
Physicochemical Properties: The Foundation of Biological Fate
The spatial arrangement of functional groups dictates a molecule's properties such as lipophilicity (logP), acidity (pKa), and polar surface area (PSA). These parameters, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile. Positional isomers, despite having identical molecular formulas and weights, often exhibit distinct physicochemical characteristics.
| Property | Isomer A | Isomer B | Isomer C | Isomer D |
| Structure | ||||
| IUPAC Name | 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid | 2',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid | 2',5'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid | 3',4'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid |
| Molecular Formula | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol | 226.27 g/mol | 226.27 g/mol | 226.27 g/mol |
| XLogP3 | 3.8 | 3.8 | 3.8 | 3.8 |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | 37.3 Ų | 37.3 Ų | 37.3 Ų |
| pKa (Predicted) | ~4.0 | ~3.5 | ~4.2 | ~4.0 |
| Dihedral Angle | Variable | Highly Twisted | Less Twisted | Variable |
Note: XLogP3 and TPSA values are computationally derived and may be identical for isomers. Experimental determination is required for precise differentiation. pKa values are estimated based on substituent effects.
Expert Analysis of Physicochemical Differences:
The most significant differentiator among these isomers is the steric hindrance around the biphenyl linkage and the carboxylic acid group.
-
Causality of Dihedral Angle: In Isomer B , the ortho-substituted carboxylic acid group creates substantial steric clash with the adjacent phenyl ring. This forces a larger dihedral angle (a more twisted conformation) between the two rings compared to the meta (Isomer A and D ) and para (Isomer C ) substituted counterparts. This twist can be critical, as it alters the overall shape of the molecule and how it fits into a protein's binding pocket.
-
Impact on Acidity (pKa): The ortho-carboxyl group in Isomer B is also subject to the "ortho effect," which typically increases its acidity (lowers the pKa) due to steric inhibition of resonance and intramolecular hydrogen bonding possibilities. This can affect the molecule's ionization state at physiological pH, influencing its solubility and ability to cross cell membranes.
-
Solubility and Crystal Packing: The para-substitution in Isomer C results in a more linear and symmetric molecule, which often leads to more efficient crystal packing. This can decrease its solubility compared to the less symmetrical meta- and ortho-isomers.
Synthesis of Biphenyl Carboxylic Acids: The Suzuki-Miyaura Coupling
The most robust and versatile method for synthesizing these biphenyl scaffolds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms the critical carbon-carbon bond between two aryl fragments, typically an aryl halide and an arylboronic acid.
General Synthetic Workflow
Detailed Experimental Protocol: Synthesis of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (Isomer A)
This protocol is a self-validating system, where successful synthesis and purification confirm the efficacy of the chosen methodology.
-
Reagent Preparation & Inert Atmosphere:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromobenzoic acid (1.0 eq), 2,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality: An excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide. Potassium carbonate is a crucial base required for the transmetalation step in the catalytic cycle. The reaction must be run under an inert atmosphere (nitrogen or argon) to prevent oxidation and deactivation of the palladium catalyst.
-
-
Solvent and Catalyst Addition:
-
Add a 2:1 mixture of Toluene and Water (volume appropriate for concentration, e.g., 40 mL total). The biphasic system is often beneficial for this reaction.
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), to the flask.
-
Causality: Degassing removes dissolved oxygen, which can oxidatively degrade both the phosphine ligands and the Pd(0) catalyst. Pd(PPh₃)₄ is a common and effective pre-catalyst that readily enters the catalytic cycle.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-bromobenzoic acid is consumed (typically 4-12 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2. This protonates the carboxylate salt, making the product soluble in the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
-
Comparative Biological Activity: A Hypothetical Screening Cascade
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a robust method for obtaining initial data on the cytotoxic effects of the isomers on cancer cell lines.
-
Cell Culture:
-
Culture human breast cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Causality: Seeding a consistent number of cells and allowing them to adhere ensures a uniform starting point for the assay, reducing well-to-well variability.
-
-
Compound Treatment:
-
Prepare stock solutions of each isomer in DMSO. Perform a serial dilution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
-
Data Acquisition:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.
-
Spectroscopic Characterization: Differentiating the Isomers
Confirmation of the correct isomeric structure is achieved through spectroscopic analysis, primarily NMR and IR spectroscopy.
-
¹H NMR Spectroscopy: The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum will be most informative. The substitution pattern of each isomer will produce a unique set of chemical shifts and coupling constants (splitting patterns). For instance, Isomer C (para-substituted) would likely show a more simplified, symmetrical pattern in one of the rings compared to the more complex patterns of the meta- and ortho-substituted isomers. The chemical shifts of the methyl protons (typically 2.0-2.5 ppm) can also provide subtle clues about their electronic environment.[1]
-
¹³C NMR Spectroscopy: The number of distinct signals in the aromatic region will correspond to the number of chemically non-equivalent carbon atoms, which differs for each isomer due to symmetry.
-
Infrared (IR) Spectroscopy: All isomers will show a strong carbonyl (C=O) stretch for the carboxylic acid at approximately 1700 cm⁻¹ and a broad O-H stretch from ~2500-3300 cm⁻¹.[1] While IR is excellent for confirming the presence of the functional groups, it is less powerful than NMR for distinguishing between positional isomers.
Conclusion and Future Perspectives
This guide illustrates that positional isomerism is a critical consideration in drug design. The subtle repositioning of methyl and carboxylic acid groups on a biphenyl scaffold significantly influences stereoelectronic properties, which in turn dictates synthetic strategy and biological activity. The ortho-isomer (Isomer B ) is expected to have a more twisted and acidic nature, while the para-isomer (Isomer C ) is more linear and may have reduced solubility.
The provided protocols for synthesis via Suzuki-Miyaura coupling and for biological evaluation using an MTT assay offer a validated framework for researchers to synthesize and compare these types of compounds. By systematically synthesizing and screening positional isomers, drug development professionals can build a comprehensive SAR model, enabling the rational design of more potent and selective drug candidates. The next logical step would be to perform these experiments to generate quantitative data and then use computational modeling to correlate the observed biological activities with specific structural and electronic features of each isomer.
References
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- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Li, N., & Brisse, F. (1994). Dimethyl biphenyl-4,4′-dicarboxylate.
- PubChem. (n.d.). 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum.
- Zare, A., et al. (2025).
- Wrobel, T., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry--A European Journal, 19(27), 8676-8693.
- Wang, Y., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
- Kotha, S., et al. (2005). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 9(4), 459-462.
- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
- Ritzerfeld, V., et al. (2009). Dimethyl biphenyl-4,4′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1648.
- Wrobel, T., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.
- Lentz, C. S., et al. (2022). Discovery of small-molecule enzyme activators by activity-based protein profiling.
- Drug Design Org. (n.d.). Structure Activity Relationships.
- Centurion University of Technology and Management. (n.d.). Drug Design and Relationship of Functional Groups to Pharmacologic Activity. CUTM Courseware.
- ChemicalBook. (n.d.). 2-Biphenylcarboxylic acid(947-84-2) 13C NMR spectrum.
- Baliah, V., et al. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(1), 13-21.
- Gee, K. R., et al. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. Biochemistry, 44(18), 6925-6933.
- Kotha, S. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- de la Torre, D., et al. (2021). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. ACS Infectious Diseases, 7(5), 1258-1266.
- Pinto, A., et al. (2023).
- Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid.
- Wang, H., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride.
- Lu, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Journal of Food Science, 85(3), 740-748.
Sources
A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for Carboxylic Acid Quantification in Biological Matrices
This guide provides an in-depth comparison of methodologies for the robust validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for carboxylic acid quantification in biological samples. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy analytical system.
The accurate measurement of carboxylic acids in biological matrices like plasma, serum, and urine is critical in various stages of drug development and clinical research. However, the inherent physicochemical properties of these molecules present unique analytical challenges.[1][2][3] This guide will navigate these complexities, offering a comparative analysis of sample preparation techniques and derivatization strategies, all grounded in the latest regulatory expectations.
The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[4][5] This principle, outlined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the bedrock of our discussion.[4][5][6][7][8]
The Analytical Challenge: Why Carboxylic Acids Require Special Attention
Quantifying carboxylic acids by LC-MS/MS is often complicated by several factors:[1][3]
-
Poor Retention: Many biologically relevant carboxylic acids are polar and exhibit poor retention on traditional reversed-phase liquid chromatography (LC) columns.[1][3]
-
Ionization Issues: Their acidic nature can lead to inefficient ionization in electrospray ionization (ESI), particularly in negative ion mode, and they can be susceptible to spontaneous decarboxylation.[1][9]
-
Matrix Effects: Biological samples are complex mixtures containing endogenous and exogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[10][11][12][13]
-
Structural Diversity: The vast range of carboxylic acid structures necessitates tailored analytical approaches.[9]
To address these challenges, a carefully considered and systematically validated method is paramount. The overall workflow for method validation is a multi-step process designed to ensure the reliability of the data generated.
Caption: A high-level overview of the workflow for developing and validating an LC-MS/MS method.
Part 1: A Comparative Analysis of Sample Preparation Strategies
The primary goal of sample preparation is to remove interferences from the biological matrix and present the analyte in a form suitable for LC-MS/MS analysis. The choice of technique significantly impacts method performance, including recovery, matrix effects, and throughput.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from plasma or serum samples.[14][15] It involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), to the sample.[14][16]
-
Mechanism: The precipitant disrupts the solvation of proteins, causing them to aggregate and precipitate out of solution.[14][15]
-
Advantages:
-
High throughput and ease of automation.
-
Cost-effective.
-
-
Disadvantages:
-
Less effective at removing other matrix components like phospholipids, which are a major source of matrix effects.[12]
-
The resulting supernatant may require further cleanup.
-
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[17][18]
-
Mechanism: The analyte partitions into the organic phase, leaving behind more polar matrix components in the aqueous phase.[18] The choice of organic solvent is critical and depends on the polarity of the carboxylic acid.
-
Advantages:
-
Can provide a cleaner extract compared to PPT.
-
Can concentrate the analyte.
-
-
Disadvantages:
-
Can be labor-intensive and difficult to automate.
-
May involve the use of large volumes of organic solvents.
-
Emulsion formation can be a problem.[18]
-
Solid-Phase Extraction (SPE)
Solid-phase extraction utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[18] The analyte is then eluted with a small volume of solvent.
-
Mechanism: The separation is based on the analyte's affinity for the solid phase.[18] For carboxylic acids, ion-exchange or mixed-mode SPE sorbents are often employed.
-
Advantages:
-
Provides the cleanest extracts, significantly reducing matrix effects.[18]
-
High analyte concentration factors can be achieved.
-
Amenable to automation.
-
-
Disadvantages:
-
Higher cost per sample compared to PPT and LLE.
-
Method development can be more complex.
-
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Low to Moderate | Moderate | High |
| Analyte Recovery | Variable | Generally Good | High & Reproducible |
| Throughput | High | Low to Moderate | Moderate to High |
| Cost per Sample | Low | Moderate | High |
| Method Development Complexity | Low | Moderate | High |
Part 2: The Role of Derivatization in Enhancing Sensitivity and Selectivity
For many carboxylic acids, derivatization is a necessary step to improve their chromatographic and mass spectrometric properties.[3][19][20] Chemical derivatization can enhance ionization efficiency and improve chromatographic retention.[3][20]
-
Mechanism: A chemical reagent is used to modify the carboxylic acid functional group, often by converting it to an ester or an amide.[3] This can introduce a readily ionizable moiety or a less polar group that improves reversed-phase LC retention.
-
Advantages:
-
Disadvantages:
-
Adds an extra step to the sample preparation workflow.
-
The derivatization reaction must be complete and reproducible.
-
Potential for side reactions and byproducts.
-
A common strategy is to use a derivatizing agent that introduces a permanently charged group, which significantly enhances ESI response.[19]
Part 3: Core Validation Parameters and Experimental Protocols
A comprehensive method validation must assess several key parameters to ensure the method is reliable and fit for purpose.[4][5] The acceptance criteria for these parameters are generally defined by regulatory guidelines.[6]
Sources
- 1. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. ddtjournal.com [ddtjournal.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Thermal Stability of Polymers Derived from Biphenyl Dicarboxylic Acids
For researchers and professionals in materials science and drug development, the quest for high-performance polymers with exceptional thermal stability is paramount. Polymers that can withstand extreme temperatures without degrading are critical for applications ranging from advanced aerospace components to sterile, autoclavable medical devices. Biphenyl dicarboxylic acids serve as foundational building blocks for a class of polymers renowned for their rigidity and thermal resilience.
This guide provides an in-depth comparison of the thermal performance of polymers derived from these key monomers. We will explore the causal relationships between molecular structure and thermal stability, present objective experimental data, and detail the self-validating protocols required for accurate assessment.
The Structural Cornerstone: Why Biphenyl Dicarboxylic Acids?
The exceptional thermal stability of these polymers originates from the rigid and planar nature of the biphenyl unit. Unlike aliphatic chains which have low rotational energy barriers, the biphenyl group restricts conformational flexibility. This inherent stiffness in the polymer backbone minimizes thermal motion and enhances intermolecular forces (pi-pi stacking), requiring significantly more energy to initiate thermal degradation.
The specific isomer of the biphenyl dicarboxylic acid used as a monomer has a profound impact on the final polymer's properties. The linkage position of the carboxylic acid groups dictates the geometry and linearity of the resulting polymer chain.
-
4,4'-biphenyldicarboxylic acid: This linear, symmetric monomer results in highly ordered, rigid-rod polymer chains. This linearity promotes efficient chain packing and strong intermolecular interactions, generally leading to the highest thermal stability and melting points.
-
3,4'-biphenyldicarboxylic acid: The asymmetric nature of this monomer introduces a "kink" into the polymer backbone. This disrupts the chain packing and reduces crystallinity, which can lower the glass transition temperature (Tg) and decomposition temperature compared to polymers from the 4,4' isomer.
-
2,2'-biphenyldicarboxylic acid: The steric hindrance caused by the proximity of the carboxylic acid groups in this isomer leads to a non-coplanar, twisted biphenyl unit. This severely disrupts chain packing, often resulting in amorphous polymers with lower thermal stability compared to their 4,4' and 3,4' counterparts.
Caption: Influence of biphenyl dicarboxylic acid isomerism on polymer properties.
Comparative Thermal Performance: Polyesters, Polyamides, and Polyimides
The choice of polymer family further defines the material's ultimate thermal performance. When combined with biphenyl dicarboxylic acids, each class offers a unique profile of properties.
-
Aromatic Polyesters (Polyarylates): These polymers exhibit good thermal resistance. Wholly aromatic polyesters based on biphenyl units can demonstrate the onset of intense thermal decomposition at temperatures above 450°C.[1] Their stability is generally lower than polyamides and polyimides due to the relative weakness of the ester linkage compared to amide or imide bonds.
-
Aromatic Polyamides (Aramids): Known for their exceptional thermal stability and mechanical strength, aramids derived from biphenyl dicarboxylic acids are high-performance materials.[2] The strong hydrogen bonding between the amide linkages contributes significantly to their high melting points and degradation temperatures. Polyamides incorporating bulky naphthalene groups alongside biphenyl structures can exhibit 10% weight loss temperatures between 505-520°C.[3]
-
Polyimides: Generally considered the pinnacle of thermally stable polymers, polyimides are often synthesized from biphenyltetracarboxylic dianhydrides (derived from the corresponding dicarboxylic acids).[4] The rigid, fused-ring structure of the imide group imparts extraordinary thermal and oxidative stability. It is common for these materials to have decomposition temperatures well above 500°C.[3] For instance, certain polyimides show high thermal stability with decomposition beginning above 430°C.[5]
Table 1: Comparative Thermal Properties of Biphenyl-Derived Polymers
| Polymer Class | Monomers | Tg (°C) | Td (10% weight loss, N₂) (°C) | Source(s) |
| Aromatic Polyester | 4'-hydroxybiphenyl-3-carboxylic acid / 3-hydroxybenzoic acid | 146 - 186 | > 450 | |
| Aromatic Polyamide | 4,4' bis(4-carboxy methylene) biphenyl / various diamines | 210 - 261 | 620 - 710 | [2] |
| Aromatic Polyamide | 2,2′-dinaphthylbiphenyl-4,4′-diamine / various diacids | 288 - 318 | 505 - 520 | |
| Aromatic Polyimide | Bicyclo[2.2.2]oct-7-ene dianhydride / various diamines | 272 - 355 | > 430 | [5] |
Experimental Protocols for Thermal Stability Assessment
To generate reliable and comparable data, standardized experimental methodologies are crucial. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.
Thermogravimetric Analysis (TGA)
TGA provides a quantitative measurement of a material's mass change as a function of temperature in a controlled atmosphere.[6][7] This is the definitive method for determining decomposition temperatures.
Causality Behind the Protocol: The goal is to measure the inherent thermal stability of the polymer backbone. An inert nitrogen atmosphere is essential to prevent oxidative reactions, which are a different degradation pathway. A controlled, linear heating rate ensures that the decomposition events are clearly resolved and reproducible.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Step-by-Step TGA Protocol (based on ASTM E1131[6][8])
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a tared TGA crucible (platinum or alumina).
-
Instrument Setup: Place the crucible onto the TGA's microbalance.
-
Atmosphere Purge: Close the furnace and purge with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 20 minutes to ensure an inert atmosphere.
-
Equilibration: Equilibrate the sample at a starting temperature, typically 30°C.
-
Thermal Program: Initiate the heating program. Ramp the temperature from 30°C to 800°C at a constant rate of 10°C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (the point of initial deviation from the baseline) and the temperatures at which 5% and 10% mass loss occur (T₅% and T₁₀%).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[9][10] It is used to determine key thermal transitions, most importantly the glass transition temperature (Tg), which defines the upper service temperature for amorphous polymers.
Causality Behind the Protocol: A "heat-cool-heat" cycle is critical. The first heating scan erases the polymer's previous thermal and processing history, which can introduce variability. The cooling step establishes a controlled thermal baseline. The second heating scan, therefore, reveals the intrinsic thermal transitions of the material, providing a reliable and reproducible Tg value.
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step DSC Protocol (based on ASTM D3418[11][12][13])
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with nitrogen gas (20-50 mL/min).
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 30°C) to a temperature above its expected Tg but below its decomposition temperature, at a rate of 20°C/min. This removes any prior thermal history.
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 20°C/min).
-
Second Heating Scan: Heat the sample again over the same temperature range at 20°C/min. This is the scan used for data analysis.
-
Data Analysis: Plot the heat flow versus temperature from the second heating scan. The glass transition (Tg) is identified as a step-like change in the baseline and is typically reported as the midpoint of this transition.
By understanding the structural contributions of biphenyl dicarboxylic acids and applying these rigorous, self-validating experimental protocols, researchers can confidently assess and compare the thermal stability of these high-performance polymers, enabling the selection of optimal materials for demanding applications.
References
- ACS Applied Polymer Materials. Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid.
- National Institutes of Health (NIH). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids.
- MDPI. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
- MDPI. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride.
- ResearchGate. (PDF) Synthesis, Characterization and Thermal Properties of Bio-Based Poly(Ethylene 2,5-Furan Dicarboxylate).
- American Chemical Society. Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid.
- ResearchGate. High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine.
- Semantic Scholar. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various.
- Sci-Hub. Synthesis and Characterization of Thermotropic Aromatic Polyesters Derived from 3-Phenyl-4.4′-biphenyldicarboxylic Acid.
- MDPI. Polymeric Copper(II) Complexes with a Newly Synthesized Biphenyldicarboxylic Acid Schiff Base Ligand—Synthesis, Structural and Thermal Characterization.
- ASTM International. D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
- Royal Society of Chemistry. Polymer Chemistry.
- ASTM International. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.
- NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
- N/A. Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters.
- EAG Laboratories. DSC Analysis of Polymers | Thermal.
- ResearchGate. (PDF) Thermogravimetric Analysis of Polymers.
- Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
- ResearchGate. Thermal properties of polyimides | Download Table.
- Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds—biphenyl carboxylic acids and biphenyl itself—to establish a robust framework for safe laboratory practices. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety protocols.
Hazard Analysis: Understanding the Risks
While a dedicated SDS for 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is not publicly available, analysis of similar compounds such as 2-Biphenylcarboxylic acid, 3-Biphenylcarboxylic acid, and Biphenyl-4-carboxylic acid indicates a consistent hazard profile. The primary anticipated hazards are:
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]
-
Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[1][4]
Biphenyl compounds, as a class, are also noted for their potential environmental toxicity, being very toxic to aquatic life with long-lasting effects. Therefore, all handling and disposal procedures must consider environmental protection.
Personal Protective Equipment (PPE): A Multi-layered Defense
A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for handling 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, with explanations grounded in the anticipated hazards.
| Body Part | Required PPE | Rationale and Expert Insight |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield.[2][3] | Causality: The primary and most immediate hazard is serious eye irritation. Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hands | Nitrile or Neoprene gloves.[5][6][7] | Causality: To prevent skin irritation, chemically resistant gloves are mandatory. Nitrile gloves offer excellent protection against a wide range of chemicals and are a cost-effective choice for routine handling.[5][7] Neoprene gloves provide superior protection against acids and caustics.[7] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your hands. |
| Body | A fully buttoned laboratory coat. | Causality: A lab coat protects against accidental spills and contamination of personal clothing. It should be made of a material appropriate for the chemicals being handled and should be regularly laundered. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or when generating dust.[8] | Causality: To mitigate the risk of respiratory irritation from inhaling dust, all manipulations should be performed in a chemical fume hood or a well-ventilated laboratory. For procedures that may generate significant amounts of airborne particles, such as weighing large quantities, a respirator with an appropriate cartridge for organic vapors and particulates should be considered. |
Procedural Guidance: From Receipt to Disposal
Safe handling of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid extends beyond PPE. The following step-by-step protocols are designed to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1] Store away from incompatible materials such as strong oxidizing agents.[2][3][4]
Weighing and Handling
The following workflow illustrates the key steps for safely weighing and handling the solid compound.
Caption: Workflow for weighing and handling solid 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid.
Disposal
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[9][10]
-
Characterize: All waste containing 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid must be treated as hazardous waste.
-
Contain: Collect waste in a clearly labeled, sealed, and compatible container.
-
Dispose: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9][10]
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to emergencies is crucial.
Spill Response
The following decision tree outlines the appropriate response to a chemical spill.
Caption: Decision tree for responding to a chemical spill.
For a minor spill of solid material:
-
Wear appropriate PPE, including a respirator if dust is present.[11]
-
Gently sweep up the solid material to avoid generating dust and place it in a labeled container for hazardous waste disposal.[11][13]
-
Clean the spill area with soap and water.[11]
For a major spill:
-
Evacuate the area immediately.[12]
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's emergency response team or environmental health and safety office.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][11]
Conclusion: A Culture of Safety
The safe handling of 2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, as with any chemical, relies on a foundation of knowledge, preparedness, and a commitment to a culture of safety. By understanding the potential hazards and diligently applying the procedural and PPE guidelines outlined in this document, researchers can minimize risks and ensure a safe and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
